2,3,5-Trifluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDNQWQBWPRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380297 | |
| Record name | 2,3,5-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-80-4 | |
| Record name | 2,3,5-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trifluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,3,5-Trifluoroaniline from Tetrafluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic pathways for producing 2,3,5-trifluoroaniline, a key intermediate in the development of pharmaceuticals and advanced materials, starting from tetrafluorobenzene isomers. Due to the limited availability of direct experimental data for the synthesis of this compound from 1,2,4,5-tetrafluorobenzene (B1209435), this guide presents a viable and detailed theoretical pathway based on analogous, well-documented industrial processes for other trifluoroaniline isomers.
Introduction
Fluorinated anilines are a critical class of building blocks in medicinal and materials chemistry. The strategic incorporation of fluorine atoms into aromatic rings can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This compound, with its unique substitution pattern, offers a valuable scaffold for the synthesis of novel compounds with tailored properties. This guide focuses on two potential synthesis pathways from tetrafluorobenzene: direct nucleophilic aromatic substitution (SNAr) and a multi-step nitration and reduction route.
Pathway 1: Direct Amination of 1,2,4,5-Tetrafluorobenzene
The most direct and industrially scalable approach to synthesizing trifluoroanilines from tetrafluorobenzenes is through a high-pressure amination reaction. This method relies on the principle of nucleophilic aromatic substitution (SNAr), where a fluorine atom on the electron-deficient aromatic ring is displaced by an amino group.
While a specific industrial process for the direct amination of 1,2,4,5-tetrafluorobenzene to this compound is not extensively documented in publicly available literature, a strong precedent is set by the patented synthesis of the isomeric 2,3,4-trifluoroaniline (B1293922) from 1,2,3,4-tetrafluorobenzene.[1] This analogous process, which boasts a high yield of 91%, provides a robust framework for a proposed synthesis of this compound.[1]
Proposed Experimental Protocol
This protocol is adapted from the synthesis of 2,3,4-trifluoroaniline and is expected to be effective for the synthesis of this compound.
Reaction:
1,2,4,5-Tetrafluorobenzene + NH3 → this compound + HF
Reagents and Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Liquefied Ammonia (B1221849) (NH3)
-
Propylene (B89431) Glycol (or Triethylamine) as solvent
-
Copper powder as catalyst
-
High-pressure autoclave
-
Nitrogen gas (for inerting)
-
Liquid caustic soda (for work-up)
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge 1,2,4,5-tetrafluorobenzene, propylene glycol, and copper powder. The molar ratio of tetrafluorobenzene to solvent to catalyst can be optimized but a starting point of 1:10:0.01 is suggested based on analogous reactions.
-
Inerting: Cool the reactor to below 15°C and purge with nitrogen gas to remove air.
-
Ammonia Addition: Carefully introduce a metered amount of liquefied ammonia into the sealed reactor.
-
Reaction: Heat the reactor to a temperature in the range of 180-245°C.[1] Maintain the reaction for 38-70 hours with continuous stirring.[1] The reaction progress can be monitored by GC analysis of aliquots.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to 20°C and carefully vent the excess ammonia.
-
Work-up: Add liquid caustic soda to the reaction mixture and stir to neutralize the hydrofluoric acid formed and to facilitate phase separation.
-
Isolation: Separate the organic layer. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Quantitative Data for Analogous 2,3,4-Trifluoroaniline Synthesis
The following table summarizes the quantitative data from the patented synthesis of 2,3,4-trifluoroaniline, which serves as a basis for the proposed synthesis of the 2,3,5-isomer.[1]
| Parameter | Value |
| Starting Material | 1,2,3,4-Tetrafluorobenzene |
| Product | 2,3,4-Trifluoroaniline |
| Yield | 91% |
| Solvent | Triethylamine or Propylene Glycol |
| Catalyst | Copper Powder |
| Temperature | 182-245 °C |
| Reaction Time | 38-70 hours |
Synthesis Pathway Diagram
Caption: Direct amination of 1,2,4,5-tetrafluorobenzene.
Experimental Workflow Diagram
Caption: Experimental workflow for direct amination.
Pathway 2: Nitration and Reduction of a Trifluorobenzene Precursor
An alternative, though more circuitous, route to this compound involves the nitration of a suitable trifluorobenzene isomer followed by the reduction of the resulting nitro group. This pathway is common for the synthesis of various anilines.[2] The key challenge in this approach is achieving the desired regioselectivity during the nitration step.
For the synthesis of this compound, a plausible starting material would be 1,2,4-trifluorobenzene (B1293510). The fluorine atoms are ortho, para-directing groups in electrophilic aromatic substitution.[3] Therefore, nitration of 1,2,4-trifluorobenzene would likely lead to a mixture of isomers, with the major product needing to be 2,3,5-trifluoronitrobenzene for this pathway to be efficient.
Proposed Experimental Protocol
Step 1: Nitration of 1,2,4-Trifluorobenzene
Reaction:
1,2,4-Trifluorobenzene + HNO3/H2SO4 → 2,3,5-Trifluoronitrobenzene + H2O
Reagents and Materials:
-
1,2,4-Trifluorobenzene
-
Fuming Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice bath
Procedure:
-
Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring.
-
Addition of Substrate: To the cold nitrating mixture, add 1,2,4-trifluorobenzene dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for several hours. Monitor the reaction by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The isomeric products may be separated by column chromatography.
Step 2: Reduction of 2,3,5-Trifluoronitrobenzene
Reaction:
2,3,5-Trifluoronitrobenzene + [H] → this compound
Reagents and Materials:
-
2,3,5-Trifluoronitrobenzene
-
Reducing agent (e.g., Sn/HCl, Fe/HCl, or catalytic hydrogenation with H2/Pd-C)
-
Solvent (e.g., ethanol (B145695) for catalytic hydrogenation)
Procedure (Catalytic Hydrogenation):
-
Reactor Setup: In a hydrogenation vessel, dissolve 2,3,5-trifluoronitrobenzene in ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd-C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at a suitable temperature until the uptake of hydrogen ceases.
-
Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by distillation or recrystallization.
Synthesis Pathway Diagram
Caption: Nitration and reduction pathway to this compound.
Conclusion
The synthesis of this compound from tetrafluorobenzene is a feasible process for which the direct amination of 1,2,4,5-tetrafluorobenzene presents the most direct and likely industrially viable route. While specific experimental data for this exact transformation is scarce, the well-established synthesis of the 2,3,4-isomer provides a strong and reliable template for process development. The alternative nitration and reduction pathway, while chemically sound, presents challenges in controlling regioselectivity during the nitration step. For researchers and drug development professionals, the direct amination pathway offers a more promising starting point for obtaining this valuable fluorinated intermediate. Further process optimization and characterization would be necessary to translate the proposed protocol into a robust and scalable synthesis.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,5-Trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trifluoroaniline is a fluorinated aromatic amine that serves as a crucial building block in various fields, including medicinal chemistry, agrochemical research, and materials science.[1] The strategic placement of three fluorine atoms on the aniline (B41778) ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules incorporating this moiety.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological studies. This guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental protocols and logical workflows.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₃N | [1][2][3][4] |
| Molecular Weight | 147.10 g/mol | [1][2][3][4] |
| CAS Number | 363-80-4 | [2][3][4] |
| Appearance | Clear, faint brown liquid | [2] |
| Boiling Point | 175 °C | [5] |
| Density | 1.390 - 1.409 g/cm³ | [2][5] |
| pKa (Predicted) | 1.18 ± 0.10 | [2] |
| Flash Point | 69 °C | [5] |
| Refractive Index | 1.4895 | [5] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination and verification of physicochemical properties. Below are standardized protocols applicable to the characterization of this compound.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of this compound is placed into a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.
-
Heating: The apparatus is heated gently and uniformly in a heating bath.
-
Observation: As the temperature increases, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]
Determination of Density
Objective: To measure the mass per unit volume of the substance.
Methodology:
-
Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with distilled water at a specific temperature, and the weight is recorded to determine the exact volume.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature.
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant of the anilinium ion.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent to ensure solubility).
-
Initial pH Measurement: The initial pH of the solution is recorded using a calibrated pH meter.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments. After each addition, the solution is stirred, and the pH is recorded.
-
Equivalence Point Determination: The titration is continued past the equivalence point, which is identified as the point of the most rapid pH change.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of the titrant added.
-
pKa Calculation: The pKa is determined as the pH at the half-equivalence point.[6]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like this compound.
Synthesis and Characterization
Synthetic Pathway
A common method for the synthesis of this compound involves the reduction of a corresponding nitroaromatic precursor. The general strategy is outlined below:
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the molecular structure and confirm the positions of the fluorine and hydrogen atoms on the aromatic ring.
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-F stretches.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, catering to the needs of researchers and professionals in drug development and chemical synthesis. The tabulated data offers a quick and accessible reference, while the detailed experimental protocols and logical workflows provide a solid foundation for the practical characterization of this important chemical intermediate. The unique properties conferred by the trifluoro substitution pattern make this compound a valuable tool in the design and synthesis of novel molecules with tailored characteristics.
References
- 1. This compound | 363-80-4 | Benchchem [benchchem.com]
- 2. This compound | 363-80-4 [m.chemicalbook.com]
- 3. This compound | C6H4F3N | CID 2776933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,3,5-Trifluoroaniline (CAS: 363-80-4)
This technical guide provides a comprehensive overview of this compound, a key fluorinated intermediate in synthetic chemistry. It details its physicochemical properties, spectroscopic data, plausible synthetic pathways, applications, and safety information, tailored for professionals in research and development.
Physicochemical Properties
This compound is a fluorinated aromatic amine with the chemical formula C₆H₄F₃N.[1][2][3] The strategic placement of three fluorine atoms on the aniline (B41778) ring significantly influences its electronic properties, reactivity, and utility as a building block in complex molecular architectures.[4] It typically appears as a light yellow to yellow liquid.[3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 363-80-4 | [2][4] |
| Molecular Formula | C₆H₄F₃N | [1][2] |
| Molecular Weight | 147.10 g/mol | [1][3][4] |
| Physical Form | Liquid | [5] |
| Appearance | Light yellow to yellow | [3] |
| Purity | ≥97% or ≥98% | [3] |
| Storage Temperature | 2-8°C, protect from light | |
| InChI Key | AMGDNQWQBWPRPR-UHFFFAOYSA-N | [1][4] |
Spectroscopic and Analytical Data
Characterization of this compound relies on standard analytical techniques. The following data are crucial for structure confirmation and purity assessment.
Table 2: Spectroscopic and Analytical Identifiers
| Technique | Expected Data | Source(s) |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z 147. High-resolution MS confirms the elemental formula. | [4] |
| ¹⁹F NMR Spectroscopy | Spectra are available for structural elucidation. | [1] |
| FTIR Spectroscopy | Transmission Infrared (IR) Spectrum is available for identifying functional groups. | [6] |
Experimental Protocols: Analytical Characterization
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental formula, C₆H₄F₃N.[4] The sample is ionized (e.g., via electrospray ionization or electron impact) and the mass-to-charge ratio of the molecular ion is measured with high precision.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the substitution pattern of the aromatic ring. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and spectra are recorded. The chemical shifts, coupling constants, and integration values provide detailed structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The sample is analyzed (e.g., as a thin film between salt plates) to identify characteristic vibrational frequencies of functional groups, such as the N-H stretches of the amine and C-F stretches of the fluorinated aromatic ring.
The workflow for analytical characterization is a standard procedure in synthetic chemistry, ensuring the identity and purity of the compound before its use in further reactions.
Synthesis and Reactivity
While specific, detailed industrial synthesis protocols for this compound are not widely published, its synthesis can be envisioned through established organic chemistry reactions. The presence of three electron-withdrawing fluorine atoms significantly deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution (SₙAr).[4]
Plausible Synthetic Pathways
-
From 2,3,5-Trifluorobenzoyl Chloride: This multi-step pathway utilizes classic named reactions. The starting acid chloride is converted to 2,3,5-trifluorobenzamide (B1306037) via reaction with ammonia (B1221849). The subsequent Hofmann rearrangement of the amide, typically using bromine in a basic solution, yields the target this compound.[4]
-
From 1,2,4,5-Tetrafluorobenzene (B1209435): A nucleophilic aromatic substitution (SₙAr) reaction on 1,2,4,5-tetrafluorobenzene with a source of ammonia (e.g., liquid ammonia or an ammonia equivalent) could displace one of the fluorine atoms to form the aniline. Such reactions are often performed at high temperatures and pressures and may be catalyzed by copper.[4]
-
Reduction of a Nitro Precursor: The catalytic hydrogenation of 2,3,5-trifluoronitrobenzene offers a direct route to the aniline. This reduction can be achieved using various catalysts (e.g., Pd/C, PtO₂) under a hydrogen atmosphere. Modern approaches may utilize continuous flow chemistry for improved safety and scalability.[4]
Experimental Protocol: General Methodology for Hofmann Rearrangement
-
Step 1: Amidation: 2,3,5-Trifluorobenzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., THF, dioxane). The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The resulting 2,3,5-trifluorobenzamide precipitate is then isolated by filtration, washed with cold water, and dried.
-
Step 2: Rearrangement: A solution of sodium hydroxide (B78521) in water is prepared and cooled to 0-5°C. Bromine is added slowly to form a sodium hypobromite (B1234621) solution. The dried 2,3,5-trifluorobenzamide is then added portion-wise to the cold hypobromite solution. The mixture is stirred and slowly heated, during which the rearrangement occurs. Upon completion, the product, this compound, is isolated, typically by steam distillation or solvent extraction, followed by purification via distillation or chromatography.
Applications in Research and Industry
Trifluorinated anilines are crucial intermediates in modern synthetic chemistry due to the unique properties imparted by fluorine atoms, such as altered lipophilicity, metabolic stability, and binding affinity.[4]
-
Pharmaceutical and Agrochemical Synthesis: As a versatile building block, this compound is utilized in the synthesis of more complex, fluorinated active pharmaceutical ingredients (APIs) and agrochemicals.[4] The trifluoro-substitution pattern offers a unique scaffold for drug discovery programs to fine-tune the properties of target molecules.[4] While specific commercial products derived directly from this isomer are not widely documented, the broader class of fluoroanilines is integral to many modern chemical products.
-
Materials Science: Trifluorinated anilines are employed in the development of high-performance polymers and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[4][7] The fluorine atoms can enhance properties like thermal stability and charge-transport characteristics.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory or industrial setting.[1][8]
Table 3: GHS Hazard and Precautionary Information
| Category | Code(s) | Statement | Source(s) |
| Pictograms | GHS06 (Skull and crossbones), GHS08 (Health hazard) | [1] | |
| Signal Word | Danger | ||
| Hazard Statements | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | [1] |
| H315 | Causes skin irritation | [1][8] | |
| H319 | Causes serious eye irritation | [1][8] | |
| H373 | May cause damage to organs through prolonged or repeated exposure (Target Organs: Blood, Hematopoietic System) | [8] | |
| Precautionary Statements | P260, P261 | Do not breathe dust/fume/gas/mist/vapors/spray. Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |
Handling and First Aid Protocols
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear impervious gloves, protective clothing, and safety goggles with a face shield.[8][9]
-
First Aid (Inhalation): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
First Aid (Skin Contact): Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[8]
-
First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
-
First Aid (Ingestion): Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
Conclusion
This compound (CAS 363-80-4) is a valuable fluorinated intermediate with significant potential in the pharmaceutical, agrochemical, and materials science sectors. Its distinct substitution pattern provides a unique platform for molecular design, enabling the synthesis of novel compounds with tailored properties. Understanding its physicochemical characteristics, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development.
References
- 1. This compound | C6H4F3N | CID 2776933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 363-80-4 [m.chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound | 363-80-4 | Benchchem [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Buy 2,3,5-Trifluoro-6-(trifluoromethyl)aniline | 123973-34-2 [smolecule.com]
- 8. fishersci.com [fishersci.com]
- 9. abdurrahmanince.net [abdurrahmanince.net]
Spectroscopic Profile of 2,3,5-Trifluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-Trifluoroaniline (CAS No: 363-80-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Molecular Structure and Properties
This compound has the molecular formula C₆H₄F₃N and a molecular weight of approximately 147.10 g/mol .[1][2] Its structure consists of a benzene (B151609) ring substituted with three fluorine atoms and an amino group, leading to a unique electronic and structural profile that can be elucidated through various spectroscopic techniques.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the amine protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine atoms.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic CH | 6.5 - 7.5 | m | J(H,F) and J(H,H) |
| Amine NH₂ | 3.5 - 4.5 | br s | - |
Note: Predicted values are based on typical ranges for fluoroaromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Data
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the attached fluorine atoms (C-F coupling).
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling |
| C-NH₂ | 140 - 150 | d or t |
| C-F | 145 - 165 | d, ¹J(C,F) ≈ 240-260 Hz |
| C-H | 100 - 115 | d or t |
Note: The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C,F)). Smaller two- and three-bond couplings (²J(C,F), ³J(C,F)) will also be observed, leading to complex splitting patterns.
¹⁹F NMR Data
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms. The chemical shifts and F-F coupling constants provide definitive structural confirmation.
| Fluorine Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| F-2 | -130 to -140 | ddd | J(F2,F3), J(F2,H6), J(F2,F5) |
| F-3 | -155 to -165 | ddd | J(F3,F2), J(F3,H4), J(F3,F5) |
| F-5 | -115 to -125 | ddd | J(F5,H4), J(F5,H6), J(F5,F3) |
Note: Chemical shifts are relative to a standard such as CFCl₃. Coupling patterns will be complex due to H-F and F-F interactions.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 300-600 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single pulse.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 s.
-
Spectral Width: 0 to 200 ppm.
-
-
¹⁹F NMR Parameters:
-
Pulse Sequence: Proton-decoupled or coupled single pulse.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-5 s.
-
Spectral Width: Determined by the chemical shift range of the fluorine atoms.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-N stretching, aromatic C-H and C=C stretching, and strong C-F stretching vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 3500 | N-H Stretch (asymmetric and symmetric) | Medium-Strong |
| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |
| 1600 - 1650 | N-H Bend | Medium |
| 1450 - 1600 | Aromatic C=C Stretch | Medium-Strong |
| 1200 - 1400 | C-F Stretch | Strong |
| 1250 - 1340 | C-N Stretch | Medium |
| 700 - 900 | Aromatic C-H Bend (out-of-plane) | Strong |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern, which is useful for confirming its identity.
Predicted Mass Spectrum Data
| m/z | Ion | Interpretation | Relative Intensity |
| 147 | [M]⁺ | Molecular Ion | High |
| 128 | [M-F]⁺ or [M-H-HF]⁺ | Loss of Fluorine or H and HF | Medium |
| 120 | [M-HCN]⁺ | Loss of Hydrogen Cyanide | Medium |
| 99 | [C₅H₂F₂]⁺ | Fragmentation of the ring | Medium-Low |
Note: The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion, a gas chromatograph (GC-MS), or a liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is commonly used for volatile compounds like this compound. Electrospray Ionization (ESI) can also be used, typically in positive ion mode to form [M+H]⁺.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a relevant m/z range (e.g., 50-200 amu). For structural elucidation, tandem MS (MS/MS) can be performed on the molecular ion to obtain a fragmentation spectrum.
Caption: General workflow for mass spectrometry analysis.
Conclusion
References
Crystal Structure Analysis of 2,3,5-Trifluoroaniline: A Technical Guide
Disclaimer: As of the latest literature search, a complete, publicly available single-crystal X-ray diffraction study for 2,3,5-trifluoroaniline has not been identified. This guide therefore provides a comprehensive overview of the established methodologies and protocols that would be employed for its crystal structure analysis. The content herein is intended to guide researchers in obtaining and interpreting the structural data for this compound and similar small organic molecules. For comparative purposes, experimental data from the crystallographically characterized isomer, 2,4,6-trifluoroaniline (B1293507), is included.
Introduction
This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The precise substitution pattern of the fluorine atoms on the benzene (B151609) ring profoundly influences the molecule's electronic properties, lipophilicity, and intermolecular interactions. A definitive crystal structure analysis is paramount for understanding these properties at a fundamental level, providing crucial insights for rational drug design, the development of novel agrochemicals, and the engineering of advanced organic materials.
This technical guide outlines the complete workflow for the crystal structure analysis of this compound, from synthesis and crystallization to data collection and structure refinement. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of the processes involved in elucidating the three-dimensional atomic arrangement of small organic molecules.
Physicochemical and Computed Properties
Prior to experimental analysis, a summary of the known and computed properties of this compound provides a foundational dataset.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃N | PubChem[1] |
| Molecular Weight | 147.10 g/mol | PubChem[1] |
| CAS Number | 363-80-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Experimental Protocols
The determination of a crystal structure is a multi-step process requiring careful execution of synthesis, purification, crystallization, and diffraction experiments.
Synthesis and Purification
Several synthetic routes to trifluoroanilines have been reported. A common approach involves the nucleophilic aromatic substitution (SNAr) on a suitable tetrafluorobenzene precursor.
Protocol for Synthesis via SNAr:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 1,2,4,5-tetrafluorobenzene (B1209435) in a suitable solvent such as propylene (B89431) glycol.
-
Catalyst Addition: Add a catalytic amount of copper powder to the solution.
-
Amination: Cool the mixture (e.g., to <15°C) and introduce liquid ammonia.
-
Reaction Conditions: Seal the vessel and heat to approximately 200-240°C for 48-72 hours. The internal pressure will increase significantly.
-
Work-up: After cooling the reactor to room temperature, carefully vent the ammonia. Add an aqueous base (e.g., NaOH solution) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.
Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step. Several methods should be screened to find the optimal conditions.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) to near-saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days or weeks at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[2][3]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser, saturated solution of the compound in a narrow tube. Diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.[3]
-
Thermal Control (Cooling): Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to allow for gradual crystallization. The cooling rate must be carefully controlled to prevent rapid precipitation, which leads to poor quality crystals.[2]
Caption: Common methods for growing single crystals of small organic molecules.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.
Experimental Workflow
The SCXRD experiment follows a well-defined workflow from crystal mounting to data analysis.
Caption: The sequential workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol
-
Crystal Mounting: A single, optically clear crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It is mounted on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.[4]
-
Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100-120 K) to minimize thermal vibrations.[4] The crystal is then centered in the X-ray beam. A series of diffraction images are collected as the crystal is rotated through various angles.[5]
-
Data Processing and Structure Solution: The collected images are processed to integrate the intensities of the diffraction spots. This data is used to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process optimizes the atomic coordinates, bond lengths, angles, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.
Data Presentation and Analysis
In the absence of experimental data for this compound, this section presents the crystallographic data for the isomer 2,4,6-trifluoroaniline as a representative example of the data that would be obtained and analyzed.[2]
Crystallographic Data (for 2,4,6-Trifluoroaniline)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 6.3220 (6) |
| b (Å) | 24.792 (2) |
| c (Å) | 3.8545 (5) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 604.14 (11) |
| Z | 4 |
| Temperature (K) | 200 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R1) | 0.034 |
| wR2 | 0.082 |
Data sourced from Acta Crystallographica Section E, 2008, E64, o2242.[2]
Molecular Geometry (Predicted vs. Comparative Experimental)
While a full experimental structure is unavailable for this compound, its molecular geometry can be predicted using computational methods like Density Functional Theory (DFT).[4] Such calculations provide optimized bond lengths and angles. For comparison, selected experimental values from the 2,4,6-trifluoroaniline structure are presented.
| Bond/Angle | Predicted Value for 2,3,5-TFA | Experimental Value for 2,4,6-TFA |
| C-N (Å) | Typically ~1.39 - 1.41 | 1.395 (3) |
| C-F (Å) | Typically ~1.34 - 1.36 | 1.352 (3) - 1.358 (3) |
| C-C (Å) | Typically ~1.38 - 1.40 | 1.369 (4) - 1.387 (4) |
| C-C-C (°) | Typically ~118 - 122 | 117.8 (2) - 123.0 (2) |
| C-C-N (°) | Typically ~119 - 121 | 121.1 (2) |
Note: Predicted values are typical ranges for such compounds. Specific DFT calculations are required for precise values for this compound.
Conclusion
The crystal structure analysis of this compound, while not yet reported, is achievable through the systematic application of the protocols detailed in this guide. The synthesis, purification, and crystallization are critical preliminary steps that require careful optimization. Subsequent single-crystal X-ray diffraction analysis will yield precise data on the molecule's three-dimensional structure, including unit cell dimensions, space group, and atomic coordinates. This information is invaluable, providing the definitive evidence required to understand its structure-property relationships and to guide future research in the development of pharmaceuticals and advanced materials. The provided data for the 2,4,6-isomer serves as a useful benchmark for what can be expected from a successful structure determination of this compound.
References
Navigating the Solubility Landscape of 2,3,5-Trifluoroaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2,3,5-trifluoroaniline in organic solvents. Recognizing the critical role of solubility in drug development, synthesis, and formulation, this document collates available data, presents detailed experimental protocols for solubility determination, and offers insights into the behavior of this compound.
Core Data Summary: Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments consistently indicate its solubility in common organic solvents. It is known to be soluble in ethanol, methanol, and chloroform.[1]
To provide a quantitative perspective, this guide presents solubility data for isomeric trifluoroanilines, which can serve as a valuable proxy for estimating the solubility of the 2,3,5-isomer. The structural similarities suggest that their solubility behavior in various organic solvents would be comparable.
Table 1: Quantitative Solubility Data for Trifluoroaniline Isomers
| Compound | Solvent | Temperature (°C) | Solubility |
| 3,4,5-Trifluoroaniline | Methanol | Not Specified | Soluble (almost transparent)[2] |
| 3,4,5-Trifluoroaniline | Water | Not Specified | Insoluble[2] |
Note: The term "soluble (almost transparent)" suggests a high degree of solubility, though a precise quantitative value is not provided.
Experimental Protocols for Solubility Determination
For researchers seeking to establish precise solubility data for this compound, the following established methodologies are recommended.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.[3][4] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Beakers or flasks for preparing the saturated solution
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Oven for drying
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the collected supernatant using a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below the boiling point of the solute).
-
Once the solvent is fully evaporated, place the container with the solid residue in an oven to dry to a constant weight.
-
Cool the container in a desiccator to room temperature before weighing.
-
-
Calculation of Solubility:
-
The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.
Solubility ( g/100 mL) = (Mass of dried solute / Volume of solvent used) x 100
Solubility ( g/100 g) = (Mass of dried solute / Mass of solvent used) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the gravimetric method.
This guide serves as a foundational resource for understanding and determining the solubility of this compound in organic solvents. The provided data on related isomers and the detailed experimental protocol will aid researchers in their ongoing work in drug discovery and chemical synthesis.
References
Physicochemical Properties of 2,3,5-Trifluoroaniline
Introduction
2,3,5-Trifluoroaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its unique structural and electronic properties, imparted by the fluorine atoms, make it a valuable intermediate in organic synthesis. This document provides a concise overview of the key physicochemical properties of this compound.
Core Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C6H4F3N | [1][2][3][4] |
| Molecular Weight | 147.10 g/mol | [1][2] |
| CAS Number | 363-80-4 | [1][2][3] |
Chemical Structure
The structural arrangement of atoms in this compound is depicted in the following diagram. The aniline (B41778) core is substituted with three fluorine atoms at the 2, 3, and 5 positions of the benzene (B151609) ring.
Caption: 2D chemical structure of this compound.
References
Reactivity of the amine group in 2,3,5-Trifluoroaniline
An In-depth Technical Guide to the Reactivity of the Amine Group in 2,3,5-Trifluoroaniline
Introduction
This compound is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic placement of three fluorine atoms on the aniline (B41778) ring significantly modulates the electronic properties and chemical reactivity of both the aromatic system and the amine functional group.[1] This guide provides a detailed examination of the reactivity of the amine group in this compound, focusing on the electronic effects of the fluorine substituents, key chemical transformations, and detailed experimental protocols for these reactions.
The presence of multiple electron-withdrawing fluorine atoms has a profound impact on the nucleophilicity and basicity of the amine group, distinguishing its reactivity from that of aniline and other less-fluorinated analogues.[1][2] Understanding these electronic influences is paramount for researchers and drug development professionals aiming to utilize this versatile intermediate in synthetic applications.
Electronic Effects of Fluorine Substituents
The reactivity of the amine group in this compound is fundamentally governed by the strong electron-withdrawing nature of the three fluorine atoms.[1] This influence is primarily exerted through the inductive effect, which significantly reduces the electron density of the aromatic ring and, consequently, the basicity and nucleophilicity of the amine nitrogen.[1][3]
The amino group (-NH₂) is typically a powerful activating group in electrophilic aromatic substitution, donating electron density to the ring via resonance.[1] However, in this compound, the potent inductive withdrawal from the ortho, meta, and para fluorine atoms counteracts this resonance donation. This results in a deactivated aromatic ring and a less nucleophilic amine group compared to aniline.[1][4] The lone pair of electrons on the nitrogen atom is less available for donation to electrophiles or for protonation, which is reflected in the compound's low basicity.[4]
dot
Caption: Logical flow of fluorine's electronic influence.
Quantitative Reactivity Data
The reduced basicity of this compound due to the electronic effects of the fluorine atoms can be quantified by its pKa value. A lower pKa value for the conjugate acid (ArNH₃⁺) corresponds to a weaker base.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| This compound | 363-80-4[5] | C₆H₄F₃N[5] | 147.10[6] | 1.18 ± 0.10[5] |
Key Reactions of the Amine Group
Despite its reduced nucleophilicity, the amine group of this compound participates in several crucial chemical transformations, making it a versatile synthetic intermediate.
Acylation
Acylation of this compound with acyl chlorides or anhydrides is a common reaction to form the corresponding amide.[1] This reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.[1] The resulting amides can serve as protecting groups or as intermediates for further functionalization.
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.47 g, 10 mmol) in 30 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.86 g, 11 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 20 mL of water, 20 mL of a saturated sodium bicarbonate solution, and finally 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(2,3,5-trifluorophenyl)acetamide.
dot
Caption: Experimental workflow for acylation.
Diazotization
The diazotization of this compound is a critical transformation that converts the primary amine into a versatile diazonium salt intermediate. This reaction is typically carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[7] The resulting diazonium salt can then be subjected to a variety of subsequent reactions, such as the Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups onto the aromatic ring.[3][7]
-
Prepare a solution of this compound (1.47 g, 10 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (20 mL) in a 250 mL beaker. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
To perform a Sandmeyer-type hydroxylation, prepare a solution of copper(I) oxide (0.5 g) in 10% aqueous sulfuric acid (50 mL).
-
Heat the copper solution to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue boiling for 15 minutes.
-
Cool the reaction mixture to room temperature and extract the product (2,3,5-trifluorophenol) with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product via column chromatography or distillation.
Cross-Coupling Reactions
Trifluorinated anilines are valuable substrates in modern synthetic chemistry, including palladium-catalyzed cross-coupling reactions for C-N bond formation.[1][8] Although the reduced nucleophilicity can make these reactions more challenging compared to non-fluorinated anilines, appropriate choice of catalyst, ligand, and reaction conditions can facilitate the coupling of this compound with various aryl or alkyl halides and triflates. This allows for the construction of complex molecular architectures, which is particularly useful in drug discovery.[8]
dot
Caption: Major reactivity pathways of the amine group.
Conclusion
The reactivity of the amine group in this compound is significantly influenced by the strong electron-withdrawing effects of the three fluorine substituents. This results in markedly lower basicity and nucleophilicity compared to aniline. Despite this, the amine group readily undergoes essential transformations such as acylation and diazotization, providing access to a wide array of functionalized intermediates. Furthermore, its application in cross-coupling reactions highlights its utility as a versatile building block in the synthesis of advanced materials and pharmaceutically active compounds. A thorough understanding of its electronic properties and reactivity is crucial for leveraging the full synthetic potential of this important fluorinated intermediate.
References
- 1. This compound | 363-80-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 363-80-4 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Buy 2,4,5-Trifluoro-N-methylaniline | 256412-92-7 [smolecule.com]
The Trifecta of Electron Withdrawal: An In-depth Technical Guide to the Electronic Effects of Fluorine in 2,3,5-Trifluoroaniline
For Immediate Release
[City, State] – December 21, 2025 – In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool for fine-tuning electronic properties. This whitepaper provides a comprehensive technical analysis of the electronic effects exerted by the three fluorine substituents in 2,3,5-trifluoroaniline, a key building block in the synthesis of advanced chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how fluorine's unique electronic character influences molecular behavior.
Introduction: The Power of Fluorine in Molecular Design
Fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of organic molecules. Its strong inductive effect (-I) and moderate resonance effect (+R) create a unique electronic profile that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. In this compound, the specific arrangement of three fluorine atoms on the aniline (B41778) ring results in a complex interplay of these effects, significantly modulating the basicity of the amino group and the reactivity of the aromatic system.
Quantitative Analysis of Electronic Properties
The electronic influence of the fluorine atoms in this compound is best understood through the quantitative analysis of key chemical parameters. The following table summarizes the available data for this compound and related compounds for comparative purposes.
| Property | This compound | Aniline (Reference) | Notes |
| pKa | 1.18 (Predicted)[1] | 4.63 | The significantly lower pKa indicates a substantial decrease in the basicity of the amino group due to the electron-withdrawing nature of the fluorine atoms. |
| Hammett Constants (σ) | See Discussion Below | H: 0.00 | Hammett constants quantify the electronic effect of a substituent. For the fluorine atoms in this compound, their positions relative to the amino group are critical. |
| ¹⁹F NMR Chemical Shifts (δ) | Spectrum Available[2] | N/A | The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment. |
| ¹³C NMR Chemical Shifts (δ) | Data not available in searches | C1: 146.7, C2/6: 118.6, C3/5: 129.2, C4: 115.2 (in CDCl₃) | The carbon chemical shifts would provide further insight into the electron distribution within the aromatic ring. |
| Dipole Moment (μ) | Data not available in searches | ~1.53 D[3] | The dipole moment reflects the overall polarity of the molecule, which is influenced by the vector sum of individual bond dipoles. |
Discussion of Hammett Constants:
The Hammett equation (log(K/K₀) = ρσ) provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. For this compound, we can analyze the expected influence of each fluorine atom based on its position relative to the amino group:
-
F at C2 (ortho): The electronic effect of an ortho-substituent is a complex combination of inductive, resonance, and steric effects, and a simple Hammett constant is often not applicable.
-
F at C3 (meta): The effect is primarily inductive. The Hammett constant for a meta-fluorine substituent (σm) is approximately +0.34[4]. This positive value signifies a strong electron-withdrawing inductive effect.
-
F at C5 (meta): Similar to the C3 position, the fluorine at C5 exerts a strong electron-withdrawing inductive effect, with a σm value of approximately +0.34[4].
The cumulative effect of these three fluorine atoms is a significant decrease in electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This explains the drastically reduced basicity (lower pKa) of this compound compared to aniline.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the electronic parameters discussed. Below are representative protocols for key experiments.
Determination of pKa by Potentiometric Titration
The pKa of an aromatic amine like this compound can be determined by potentiometric titration.
Workflow for pKa Determination:
Figure 1: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent mixture, such as 50% ethanol-water, to a final volume of 50 mL[5][6]. Prepare a standardized 0.1 M solution of hydrochloric acid.
-
Titration: Calibrate a pH meter using standard buffer solutions. Place the amine solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and immerse the calibrated pH electrode. Titrate the solution with the standardized HCl, adding the titrant in small increments (e.g., 0.1 mL) and recording the pH after each addition, ensuring the reading has stabilized[7][8].
-
Data Analysis: Plot the pH values against the volume of HCl added. The equivalence point is the point of greatest inflection in the titration curve. The pKa is determined from the pH at the half-equivalence point[9].
Synthesis of this compound
A common laboratory synthesis of this compound involves the reduction of a corresponding nitro compound, which itself can be prepared from commercially available precursors. A general procedure is outlined below.
Workflow for Synthesis:
Figure 2: General workflow for the synthesis of this compound.
Detailed Protocol (Illustrative Example):
A reported synthesis of this compound starts from aniline[1].
-
Diazotization and Fluorination (Sandmeyer-type reaction): Dissolve aniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). Cool the solution to 0-5 °C and add a solution of sodium nitrite (B80452) dropwise to form the diazonium salt. Subsequent thermal or photochemical decomposition of the diazonium tetrafluoroborate (B81430) can introduce fluorine atoms, though achieving the specific 2,3,5-substitution pattern directly is challenging and often requires multi-step syntheses from specifically substituted precursors[10].
-
Alternative Synthesis from 1,2,4,5-Tetrafluorobenzene (B1209435): A more plausible route involves the nucleophilic aromatic substitution (SNAr) of 1,2,4,5-tetrafluorobenzene with ammonia (B1221849) or an ammonia equivalent[10]. The reaction is typically carried out under pressure and at elevated temperatures.
-
Purification: The crude product is typically purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel[11].
NMR Spectroscopic Analysis
Obtaining high-quality ¹⁹F and ¹³C NMR spectra is essential for characterizing the electronic environment of this compound.
Workflow for NMR Analysis:
Figure 3: Workflow for NMR spectroscopic analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆)[12][13]. The choice of solvent is critical as it can influence chemical shifts. The solution should be free of particulate matter.
-
¹⁹F NMR Spectroscopy: Acquire the ¹⁹F NMR spectrum. A standard single-pulse experiment is usually sufficient. The chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm)[14][15]. The spectrum will show three distinct signals for the three non-equivalent fluorine atoms, with coupling between them providing structural information.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. The large C-F coupling constants will result in splitting of the signals for the carbon atoms bonded to fluorine. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at δ = 0 ppm.
Interpretation of Electronic Effects
The combined electronic effects of the three fluorine atoms in this compound can be summarized as follows:
Diagram of Electronic Effects:
Figure 4: Dominant electronic effects of fluorine in this compound.
-
Inductive Effect (-I): All three fluorine atoms exert a strong electron-withdrawing inductive effect through the sigma bond framework. This effect is distance-dependent and significantly reduces the electron density on the carbon atoms of the benzene (B151609) ring.
-
Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the aromatic π-system. This electron-donating resonance effect primarily influences the ortho and para positions relative to the fluorine atom. However, for fluorine, the inductive effect is generally considered to be stronger than the resonance effect.
-
Overall Effect: The dominant influence of the three fluorine atoms is strong electron withdrawal from the aniline ring. This deactivates the ring towards electrophilic aromatic substitution and, most notably, significantly reduces the availability of the lone pair on the amino nitrogen for protonation, leading to a much lower pKa compared to aniline.
Conclusion
The electronic landscape of this compound is dominated by the potent inductive electron withdrawal of its three fluorine substituents. This results in a molecule with significantly reduced basicity and a deactivated aromatic ring. A thorough understanding of these electronic effects, quantified by parameters such as pKa and NMR chemical shifts, is paramount for the rational design of novel pharmaceuticals and advanced materials. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this and other similarly important fluorinated building blocks.
References
- 1. This compound | 363-80-4 [m.chemicalbook.com]
- 2. This compound | C6H4F3N | CID 2776933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. global.oup.com [global.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. This compound | 363-80-4 | Benchchem [benchchem.com]
- 11. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. biophysics.org [biophysics.org]
An In-Depth Technical Guide to the Health and Safety Handling of 2,3,5-Trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 2,3,5-Trifluoroaniline, a chemical intermediate of increasing importance in pharmaceutical and agrochemical research. Due to its trifluorinated aniline (B41778) structure, specific precautions are necessary to ensure the safety of laboratory and manufacturing personnel. This document outlines the known hazards, exposure control measures, and emergency procedures, presented in a format tailored for the scientific community.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on aggregated data, it is considered harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Note: Classifications are based on aggregated data and may vary by supplier.
Toxicological Data
| Compound | Test | Species | Route | Value |
| 2,3,4-Trifluoroaniline | LD50 | Rat | Oral | 699 mg/kg |
| 2,3,4-Trifluoroaniline | LD50 | Not Specified | Dermal | 1590 mg/kg |
Researchers should treat this compound with a similar level of caution as its isomers until specific data becomes available.
Exposure Controls and Personal Protection
Due to the hazardous nature of this compound, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash Stations and Safety Showers: These should be readily accessible in any area where the chemical is handled.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. |
| Skin Protection | - Gloves: Wear impervious gloves (e.g., Butyl rubber or Neoprene). - Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
-
Handling: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Firefighting Measures
Accidental Release
In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Firefighting
This compound is a combustible liquid.
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols for Safety Assessment
The following are summaries of standard methodologies for assessing the acute toxicity and flammability of chemicals like this compound.
Acute Toxicity Testing
-
Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure): This method is designed to estimate the oral LD50 value. A single dose of the substance is administered to a group of rodents via gavage. The animals are then observed for a period of at least 14 days for signs of toxicity and mortality. The procedure is conducted in a stepwise manner using a set of predefined doses to minimize the number of animals used.[2][3][4][5][6]
-
Dermal Toxicity (OECD Guideline 402): This test assesses the potential for a substance to cause toxicity through skin contact. The substance is applied to a shaved area of the skin of a small mammal (typically a rat or rabbit) and covered with a porous gauze dressing for 24 hours. The animals are observed for at least 14 days for signs of toxicity and skin reactions.[7][8][9][10][11]
-
Inhalation Toxicity (OECD Guideline 403): This guideline describes the procedures for determining the acute inhalation toxicity (LC50). Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). The animals are then observed for at least 14 days.[12][13][14][15][16]
Flammability Testing
-
Flash Point Determination (ASTM D93: Pensky-Martens Closed Cup Tester): This is the standard method for determining the flash point of combustible liquids. A sample of the chemical is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[17][18][19][20][21]
Toxicological Mechanisms and Signaling Pathways
The toxicity of anilines is often linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver.[22][23][24][25]
Metabolic Activation and Methemoglobinemia
Aniline and its derivatives can be metabolized to N-hydroxylated and other reactive intermediates.[26][27] These metabolites are capable of oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is unable to bind and transport oxygen, leading to a condition called methemoglobinemia, characterized by cyanosis (bluish discoloration of the skin) and oxygen deprivation in tissues.[26][28][29][30]
Caption: Metabolic activation of aniline leading to methemoglobinemia.
Emergency Response Workflow for Chemical Exposure
Caption: General emergency response workflow for chemical exposure.
Hierarchy of Controls for Exposure Mitigation
Caption: Hierarchy of controls for mitigating chemical exposure.
Conclusion
This compound is a valuable chemical for research and development but requires careful handling due to its hazardous properties. Adherence to the safety precautions outlined in this guide is essential for protecting the health and well-being of all personnel. Researchers are strongly encouraged to consult the most recent Safety Data Sheet (SDS) from their supplier for the most up-to-date information before working with this compound.
References
- 1. This compound | C6H4F3N | CID 2776933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 3. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 4. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 10. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 11. oecd.org [oecd.org]
- 12. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 13. oecd.org [oecd.org]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 18. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 19. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 20. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 21. store.astm.org [store.astm.org]
- 22. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. longdom.org [longdom.org]
- 28. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 29. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,3,5-Trifluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,3,5-trifluoroaniline in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. Given that anilines are not direct substrates for Suzuki coupling, the protocols focus on the use of a key derivative, 1-bromo-2,3,5-trifluorobenzene (B146721), which can be synthesized from this compound. This approach allows for the incorporation of the 2,3,5-trifluorophenyl moiety into a wide range of biaryl and heteroaryl structures, which are of significant interest in pharmaceutical and materials science research.
The electron-withdrawing nature of the fluorine atoms on the aromatic ring influences the reactivity of the corresponding aryl halide, often requiring carefully optimized reaction conditions for efficient coupling. These notes offer detailed experimental procedures, data on catalyst systems, and a discussion of the underlying principles to guide researchers in developing robust and high-yielding Suzuki coupling reactions.
Principle and Reaction Scheme
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
For the purposes of these application notes, the starting material, this compound, is first converted to 1-bromo-2,3,5-trifluorobenzene via a Sandmeyer-type reaction. This aryl bromide then serves as the electrophilic partner in the Suzuki coupling.
General Reaction Scheme:
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of 1-bromo-2,3,5-trifluorobenzene with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Protocol A: General Suzuki Coupling with Pd(PPh₃)₄
This protocol is a robust starting point for a variety of arylboronic acids.
Materials:
-
1-Bromo-2,3,5-trifluorobenzene
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-dioxane (B91453) or toluene (B28343)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add 1-bromo-2,3,5-trifluorobenzene (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Protocol B: Coupling with Electron-Deficient or Hindered Boronic Acids using a Buchwald Ligand
For more challenging coupling partners, a more active catalyst system is often required.
Materials:
-
1-Bromo-2,3,5-trifluorobenzene
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Buchwald ligand (e.g., SPhos, XPhos) (1.2 - 3.6 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), the phosphine (B1218219) ligand (2.4 mol%), and the base (K₃PO₄, 3.0 eq) to a dry reaction vessel.
-
Reagent Addition: Add 1-bromo-2,3,5-trifluorobenzene (1.0 eq) and the arylboronic acid (1.5 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol A.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 1-bromo-2,3,5-trifluorobenzene with a selection of arylboronic acids, based on analogous reactions with polyfluorinated aryl bromides.
| Coupling Partner (Arylboronic Acid) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (2.4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ (2) | DMF | 90 | 18 | 75-85 |
| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (3) | Toluene | 110 | 24 | 70-80 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 65-75 |
Note: Yields are indicative and can vary based on the specific reaction scale and purity of reagents.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols for the Derivatization of 2,3,5-Trifluoroaniline for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar compounds like 2,3,5-trifluoroaniline can be challenging. The polarity, stemming from the amine functional group, can lead to poor chromatographic peak shape, tailing, and potential thermal degradation in the GC inlet.[1] Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting the analyte into a less polar, more volatile, and more thermally stable derivative.[2][3] This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: acylation and silylation.
The primary objectives of derivatizing this compound are:
-
Increase Volatility: Replacing the polar N-H bond with a nonpolar group lowers the boiling point of the analyte, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[1]
-
Improve Chromatographic Peak Shape: Derivatization minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[1][4]
-
Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector and column.[1]
-
Improve Mass Spectral Characteristics: Derivatization can lead to the formation of characteristic fragment ions in the mass spectrometer, aiding in structural elucidation and improving detection sensitivity.[1]
Experimental Protocols
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is a robust and widely used method for the derivatization of primary and secondary amines.[4] Perfluoroacyl anhydrides, such as Trifluoroacetic Anhydride (TFAA), are highly reactive and produce stable, volatile derivatives that are highly responsive to electron capture detectors (ECD) and provide characteristic mass spectra.[5]
Materials and Reagents:
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate (B1210297) (high-purity, anhydrous)
-
Pyridine (B92270) or Triethylamine (TEA) (optional, as a catalyst)
-
Micro-reaction vials (2 mL) with screw caps
-
Nitrogen gas supply for evaporation
-
Heating block or water bath
-
GC-MS system
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in anhydrous ethyl acetate.
-
Aliquoting: Transfer 100 µL of the stock solution into a 2 mL micro-reaction vial.
-
Reagent Addition: Add 50 µL of TFAA to the vial. If catalysis is required to improve reaction kinetics, 10 µL of pyridine or TEA can be added.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
Evaporation: After the reaction is complete, cool the vial to room temperature. Uncap the vial and evaporate the excess solvent and reagent under a gentle stream of dry nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL for analysis.
Protocol 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[6] Silylating reagents like BSTFA are highly effective for derivatizing amines, leading to increased volatility and thermal stability.[7] It is crucial to perform silylation reactions under anhydrous conditions, as the reagents are sensitive to moisture.[2]
Materials and Reagents:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Micro-reaction vials (2 mL) with screw caps
-
Nitrogen gas supply for drying
-
Heating block or water bath
-
GC-MS system
Step-by-Step Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in anhydrous pyridine.
-
Aliquoting: Transfer 100 µL of the stock solution into a 2 mL micro-reaction vial. If the sample is in a different solvent, evaporate it to dryness under a gentle stream of nitrogen before adding the derivatization solvent and reagent.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat at 70-80°C for 45-60 minutes.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Analysis: The sample can be injected directly into the GC-MS system. Inject 1 µL for analysis. There is typically no need for an evaporation step as the byproducts of the silylation reaction are volatile and generally do not interfere with the chromatography.[8]
Data Presentation
The following table summarizes quantitative data for the GC-MS analysis of derivatized aniline (B41778) from a study using a similar acylation method. This data can serve as a reference for the expected performance of the derivatization of this compound.
| Parameter | Value | Reference |
| Analyte | Aniline | [9][10] |
| Derivatizing Reagent | 4-carbethoxyhexafluorobutyryl chloride | [9][10] |
| Linearity Range | 0.5 - 25.0 mg/L | [9][10] |
| Limit of Detection (LOD) | 0.1 mg/L | [9][10] |
| Within-run Precision (%RSD) | 3.8% (at 5 mg/L) | [9][10] |
| Between-run Precision (%RSD) | 5.8% (at 5 mg/L) | [9][10] |
Visualizations
Caption: Experimental workflow for derivatization and GC-MS analysis.
Caption: General reaction schemes for acylation and silylation.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Application Notes: 2,3,5-Trifluoroaniline in OLED Materials - A Feasibility Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document explores the potential application of 2,3,5-trifluoroaniline as a building block for novel Organic Light-Emitting Diode (OLED) materials. Despite the growing interest in fluorinated compounds for enhancing the performance of organic electronic devices, a comprehensive review of current scientific literature and patent databases reveals a significant lack of specific examples of OLED materials synthesized from the this compound isomer. This application note, therefore, serves as a feasibility assessment, highlighting the theoretical potential of this building block, while also transparently reporting on the absence of its practical application in published research. In lieu of specific data, this note provides a comparative analysis of other trifluoroaniline isomers that have been investigated for OLED applications, offering insights into how the 2,3,5-substitution pattern might influence material properties. General experimental protocols for the synthesis and characterization of fluorinated OLED materials are also presented as a guide for researchers interested in exploring this untapped area.
Introduction: The Role of Fluorination in OLED Materials
Fluorination is a key strategy in the molecular design of materials for organic electronics. The introduction of fluorine atoms into organic molecules can profoundly influence their electronic and physical properties, leading to:
-
Deepened HOMO and LUMO Levels: The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can improve charge injection and transport balance in OLED devices and enhance the stability of the materials against oxidation.
-
Increased Electron Mobility: Fluorination can promote higher electron mobility, which is particularly beneficial for electron transport and host materials in OLEDs.
-
Enhanced Thermal and Morphological Stability: The C-F bond is strong, contributing to the overall thermal stability of the molecule. Fluorination can also influence intermolecular interactions, potentially leading to more stable amorphous films, which are crucial for device longevity.
-
Fine-tuning of Emission Properties: The position and number of fluorine substituents can alter the electronic structure of a molecule, allowing for the tuning of its emission color and photophysical properties.
Aniline (B41778) derivatives are common building blocks for a variety of organic electronic materials, including hole transport materials and host materials, due to their electron-donating nature and synthetic versatility. The combination of a trifluoro-substituted phenyl ring with an aniline moiety presents an intriguing scaffold for new OLED materials.
Current Status of this compound in OLED Research
Extensive searches of scientific literature and patent databases did not yield any specific examples of OLED materials being synthesized from this compound. While the compound is commercially available and its basic chemical properties are known, its application as a building block in published OLED research appears to be non-existent.
One closely related compound, 2,3,5-Trifluoro-6-(trifluoromethyl)aniline, has been mentioned as a building block in the preparation of OLEDs, though specific examples and performance data are not detailed in the available literature.[1] This suggests that while fluorinated anilines are of interest, the specific 2,3,5-trifluoro substitution pattern has not been a focus of research.
Comparative Analysis with Other Trifluoroaniline Isomers
To provide context on the potential utility of this compound, it is useful to examine the application of its isomers in materials science.
-
3,4,5-Trifluoroaniline: This isomer has been used in the synthesis of materials for OLEDs. For instance, it has been incorporated into a quasi-2D perovskite film for light-emitting diodes.[2] The device demonstrated a maximum luminance of 1.2 × 10³ cd/m² and a current efficiency of up to 0.3 cd/A.[2] This indicates that the trifluorophenylamino moiety can be a viable component in light-emitting materials.
Table 1: Performance Data for an OLED Device Incorporating a 3,4,5-Trifluoroaniline Derivative
| Parameter | Value | Reference |
| Material Type | Quasi-2D Perovskite | [2] |
| Maximum Luminance | 1.2 × 10³ cd/m² | [2] |
| Current Efficiency | up to 0.3 cd/A | [2] |
The successful application of the 3,4,5-isomer suggests that the 2,3,5-isomer could also be a candidate for similar applications, although the different substitution pattern would likely lead to variations in molecular geometry, electronic properties, and intermolecular packing, which would need to be investigated.
Proposed Synthetic Strategies and Characterization Protocols
For researchers interested in exploring the potential of this compound in OLED materials, established synthetic routes for similar compounds can be adapted. A common approach involves the coupling of the aniline derivative with other aromatic building blocks.
General Synthetic Protocol for a Hypothetical Host Material
A potential synthetic route to a simple host material could involve a Buchwald-Hartwig amination reaction, coupling this compound with a suitable aromatic halide, such as a carbazole (B46965) or dibenzothiophene (B1670422) derivative.
Reaction Scheme:
Caption: General workflow for synthesizing an OLED material using this compound.
Experimental Details:
-
Reactant Preparation: In a nitrogen-filled glovebox, a reaction flask is charged with the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (0.02 eq.), a suitable phosphine (B1218219) ligand like SPhos (0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.).
-
Reaction Execution: Anhydrous toluene (B28343) is added, and the mixture is heated to reflux (typically 80-110 °C) under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to obtain the high-purity material required for OLED device fabrication.
Material Characterization Protocol
The synthesized material should be thoroughly characterized to determine its suitability for OLED applications.
Table 2: Key Characterization Techniques and Parameters
| Technique | Purpose | Key Parameters to Determine |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural Verification | Chemical shifts, coupling constants |
| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak |
| UV-Vis Spectroscopy | Absorption Properties | Absorption maxima (λ_abs), molar absorptivity |
| Photoluminescence Spectroscopy | Emission Properties | Emission maxima (λ_em), photoluminescence quantum yield (PLQY) |
| Cyclic Voltammetry | Electrochemical Properties | HOMO and LUMO energy levels |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Decomposition temperature (T_d) |
| Differential Scanning Calorimetry (DSC) | Phase Transitions | Glass transition temperature (T_g), melting point (T_m) |
Protocol for OLED Device Fabrication and Testing
Once a promising material is synthesized and characterized, its performance can be evaluated in an OLED device.
Caption: Workflow for OLED device fabrication and testing.
Experimental Details:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.
-
Layer Deposition: The organic layers (hole transport layer, emissive layer containing the new material, and electron transport layer) and the cathode are deposited sequentially onto the ITO substrate via high-vacuum thermal evaporation.
-
Encapsulation: The fabricated device is encapsulated using a glass lid and UV-curable epoxy resin in a nitrogen atmosphere to prevent degradation from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and device efficiencies (current efficiency, power efficiency, and external quantum efficiency) are measured using a programmable sourcemeter and a spectroradiometer.
Conclusion and Future Outlook
While this compound has not yet been reported as a building block for OLED materials, the known benefits of fluorination in organic electronics suggest that it remains a potentially valuable, yet unexplored, starting material. The lack of existing research presents a clear opportunity for novel investigations. Researchers are encouraged to utilize the general protocols outlined in this note to synthesize and characterize new materials based on this scaffold. The key will be to systematically investigate how the unique 2,3,5-trifluoro substitution pattern influences the photophysical and electrochemical properties of the resulting materials and the performance of corresponding OLED devices. Such studies will be crucial in determining whether this compound can emerge as a valuable addition to the toolbox of molecular design for next-generation OLEDs.
References
Application Notes: Synthesis of Pharmaceutical Intermediates from 2,3,5-Trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 2,3,5-trifluoroaniline. This versatile building block, characterized by its unique fluorine substitution pattern, offers a valuable scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibitors. The presence of multiple fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.[1]
This document outlines two primary synthetic pathways starting from this compound:
-
Synthesis of a Fluorinated N-Aryl Quinazolinamine Intermediate: This pathway demonstrates the construction of a core heterocyclic structure prevalent in many kinase inhibitors.
-
Palladium-Catalyzed Synthesis of a Diaryl-amine Intermediate: This section details the formation of a C-N coupled product, a common structural motif in targeted therapies.
Synthesis of a Fluorinated N-Aryl Quinazolinamine Intermediate
This protocol describes a multi-step synthesis of a novel quinazolinamine intermediate, a key component in the development of various kinase inhibitors. The synthesis begins with the condensation of this compound with 2-amino-5-nitrobenzonitrile (B98050) to form a guanidine (B92328) intermediate, which is then cyclized to the corresponding quinazolinamine.
Experimental Workflow
Caption: Synthetic workflow for the quinazolinamine intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-cyano-4-nitrophenyl)-N'-(2,3,5-trifluorophenyl)guanidine
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene (B28343), add 2-amino-5-nitrobenzonitrile (1.05 eq).
-
Add triethylamine (B128534) (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired guanidine derivative.
Step 2: Synthesis of 6-nitro-N-(2,3,5-trifluorophenyl)quinazolin-4-amine
-
Dissolve the guanidine intermediate from Step 1 in a mixture of acetic acid and water (2:1 v/v).
-
Heat the mixture to 100 °C for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol (B145695) to yield the quinazolinamine.
Step 3: Synthesis of N'-(2,3,5-trifluorophenyl)quinazoline-4,6-diamine
-
Suspend the 6-nitro-N-(2,3,5-trifluorophenyl)quinazolin-4-amine in ethanol.
-
Add iron powder (5.0 eq) and ammonium (B1175870) chloride (1.0 eq) in water.
-
Heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of Celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be used in the next step without further purification.
Step 4: Synthesis of N-(4-((4-((2,3,5-trifluorophenyl)amino)quinazolin-6-yl)amino)phenyl)acrylamide (Example Final Intermediate)
-
Dissolve the N'-(2,3,5-trifluorophenyl)quinazoline-4,6-diamine in anhydrous THF.
-
Cool the solution to 0 °C and add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final acrylamide (B121943) intermediate.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-(2-cyano-4-nitrophenyl)-N'-(2,3,5-trifluorophenyl)guanidine | This compound | 2-amino-5-nitrobenzonitrile, Triethylamine | Toluene | 110 | 12 | 75 | >95 |
| 2 | 6-nitro-N-(2,3,5-trifluorophenyl)quinazolin-4-amine | Guanidine Intermediate | Acetic acid, Water | Acetic acid/Water | 100 | 4 | 85 | >98 |
| 3 | N'-(2,3,5-trifluorophenyl)quinazoline-4,6-diamine | Nitro-quinazolinamine | Iron, Ammonium chloride | Ethanol/Water | 78 | 6 | 90 | ~95 |
| 4 | Acrylamide Intermediate | Diamine Intermediate | Acryloyl chloride | THF | 0 - RT | 2 | 65 | >97 |
Palladium-Catalyzed Synthesis of a Diaryl-amine Intermediate
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] This protocol outlines the synthesis of a diaryl-amine intermediate by coupling this compound with an aryl bromide.
Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diaryl-amine.
Quantitative Data Summary
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2-Bromopyridine | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | Dioxane | 110 | 24 | 72 |
Signaling Pathway and Mechanism of Action
The synthesized quinazolinamine intermediates are precursors to potent kinase inhibitors. For instance, Tucatinib, a HER2 inhibitor, functions by binding to the ATP-binding site of the HER2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways. This blockade of signaling ultimately leads to the inhibition of tumor cell proliferation and survival.[2][3]
Caption: Inhibition of the HER2 signaling pathway.
References
Application Notes and Protocols for N-arylation of 2,3,5-Trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 2,3,5-trifluoroaniline, a key transformation in the synthesis of valuable compounds for the pharmaceutical, agrochemical, and materials science sectors. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.
Introduction
N-arylated fluoroanilines are important structural motifs in a wide range of biologically active molecules and functional materials. The fluorine atoms on the aniline (B41778) ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The N-arylation of this compound provides a direct route to synthesize diarylamines with specific electronic and steric properties, making it a crucial reaction for medicinal chemists and materials scientists.
This guide details two primary, reliable methods for the N-arylation of this compound: the Buchwald-Hartwig amination and the Ullmann condensation. While specific examples for this compound are not abundantly documented in publicly available literature, the protocols provided are based on well-established procedures for similar fluoro-substituted anilines and can be adapted for this specific substrate.
Data Presentation: Comparison of N-Arylation Protocols
The following table summarizes typical reaction conditions for the two main N-arylation protocols. These are generalized conditions and may require optimization for specific substrates.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(0) or Palladium(II) precatalyst | Copper(I) or Copper(II) salt, or Copper metal |
| Ligand | Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) | Often ligand-free or with simple ligands (e.g., 1,10-phenanthroline) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene (B28343), Dioxane, THF) | Polar, high-boiling solvents (e.g., DMF, NMP, Ethylene Glycol) |
| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) | Typically high temperatures (e.g., 100-210 °C)[1] |
| Reaction Time | Generally shorter (e.g., 1-24 hours) | Often longer (e.g., 12-48 hours) |
| Substrate Scope | Broad, including aryl chlorides, bromides, iodides, and triflates | Primarily aryl iodides and activated aryl bromides |
| Functional Group Tolerance | Generally high | Can be limited by the harsh reaction conditions |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of this compound with an aryl halide using a palladium catalyst and a phosphine ligand.[2][3]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the sodium tert-butoxide (1.2-1.5 equivalents).
-
Add the this compound (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add anhydrous toluene to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-2,3,5-trifluoroaniline.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a general method for the N-arylation of this compound with an aryl iodide using a copper catalyst.[1]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Reaction vial or round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial, add copper(I) iodide (5-10 mol%).
-
Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Add the this compound (1.2 equivalents) and the aryl iodide (1.0 equivalent).
-
Add the anhydrous solvent (DMF or NMP) to achieve a concentration of 0.2-1.0 M.
-
Seal the vial and heat the reaction mixture to 120-180 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-2,3,5-trifluoroaniline.
Visualizations
Caption: A flowchart of the Buchwald-Hartwig amination protocol.
Caption: A flowchart of the Ullmann condensation protocol.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 2,3,5-Trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of various aryl halides with 2,3,5-trifluoroaniline, an electron-deficient aniline (B41778) that presents unique considerations for reaction optimization.
The presence of three electron-withdrawing fluorine atoms on the aniline ring decreases its nucleophilicity, often necessitating carefully selected catalysts, ligands, and reaction conditions to achieve high yields. These notes are intended to guide researchers in developing robust and efficient protocols for the synthesis of N-aryl-2,3,5-trifluoroanilines.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. Subsequent deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired N-arylated amine and regenerate the active palladium(0) catalyst. The choice of ligand is critical, as it influences the rates of oxidative addition and reductive elimination, thereby affecting the overall efficiency of the catalytic cycle.[1] Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to promote these key steps.
Key Reaction Components
Successful Buchwald-Hartwig amination of this compound with aryl halides is contingent on the judicious selection of the following components:
-
Palladium Precatalyst: A reliable source of palladium is essential. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), or preformed palladium precatalysts that offer enhanced stability and reactivity.
-
Ligand: The ligand is arguably the most critical component for a successful reaction, especially with an electron-deficient amine like this compound. Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often effective. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for this transformation.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and stabilize the catalytic species are necessary. Toluene (B28343), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are common solvents for this reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of various aryl halides with this compound. Please note that these are generalized conditions and may require optimization for specific substrates.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.5) | Toluene | 100 | 18 | >95 (conversion) |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | High (unspecified) |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | High (unspecified) |
| 4 | 2-Bromopyridine | [Pd(allyl)Cl]₂ (1.0) | cataCXium® A (2.0) | KOtBu (1.5) | Toluene | 90 | 16 | Moderate to high |
Experimental Protocols
General Considerations
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Representative Protocol for the Amination of an Aryl Bromide
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide, this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, deoxygenated toluene to the Schlenk tube via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2,3,5-trifluoroaniline.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2,3,5-Trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key fluorinated heterocyclic scaffolds derived from 2,3,5-trifluoroaniline. The incorporation of fluorine atoms into heterocyclic structures is a widely recognized strategy in medicinal chemistry for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This compound serves as a versatile, highly functionalized starting material for accessing a range of valuable fluorinated heterocycles.
General Experimental Workflow
The synthesis of heterocyclic compounds from aniline (B41778) precursors typically follows a multi-step process involving the initial reaction, followed by work-up, purification, and characterization of the final product. A generalized workflow is depicted below.
Caption: Generalized experimental workflow for synthesis.
Application Note 1: Synthesis of 5,7,8-Trifluoro-2,4-dimethylquinoline via Combes Reaction
The Combes quinoline (B57606) synthesis is an acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline.[1] This method is effective for preparing substituted quinoline scaffolds, which are prevalent in numerous biologically active compounds. Using this compound allows for the direct synthesis of polyfluorinated quinolines.
Reaction Scheme
Caption: Synthesis of a trifluoroquinoline derivative.
Quantitative Data Summary
The following table outlines representative reaction parameters for the synthesis of fluorinated quinolines based on the Combes method. Yields can vary based on the specific substituents and reaction scale.
| Parameter | Value / Condition | Reference |
| Starting Material | This compound | - |
| Reagent | Acetylacetone (1,3-Diketone) | [1] |
| Catalyst / Solvent | Concentrated Sulfuric Acid | [1] |
| Temperature | 100-110 °C | [2] |
| Reaction Time | 2-4 hours | - |
| Representative Yield | 70-90% (based on similar substrates) | [3] |
Detailed Experimental Protocol
This protocol is adapted from established Combes synthesis procedures for fluorinated anilines.[2][3]
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add concentrated sulfuric acid (20 mL) to a pre-cooled mixture of this compound (10.0 mmol, 1.47 g) and acetylacetone (11.0 mmol, 1.10 g, 1.13 mL) at 0 °C (ice bath). The addition should be performed dropwise with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 100-110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a 50% (w/v) aqueous sodium hydroxide (B78521) solution until the pH reaches 8-9. Perform this step in an ice bath to control the exothermic reaction.
-
Extraction: Extract the resulting suspension with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford the pure 5,7,8-trifluoro-2,4-dimethylquinoline.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Synthesis of 4,6,7-Trifluorobenzimidazoles
Benzimidazoles are a vital class of heterocycles in medicinal chemistry.[4] Their synthesis typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid.[5][6] Starting from this compound, a two-step sequence is proposed: initial nitration followed by reduction to form the key 3,4,6-trifluoro-1,2-phenylenediamine intermediate, which is then cyclized.
Reaction Scheme
Caption: Proposed route to trifluorobenzimidazoles.
Quantitative Data Summary
This table outlines typical conditions for the Phillips condensation method for benzimidazole synthesis.
| Parameter | Value / Condition | Reference |
| Starting Material | 3,4,6-Trifluoro-1,2-phenylenediamine (proposed) | - |
| Reagent | Substituted Aromatic Aldehyde | [4][7] |
| Catalyst / Oxidant | e.g., Na₂S₂O₅, I₂, or aerobic conditions | [7] |
| Solvent | Ethanol (B145695), or solvent-free (microwave) | [7] |
| Temperature | Reflux or 110 °C (microwave) | [7] |
| Reaction Time | 3-8 min (microwave) to 8-18 h (conventional) | [7] |
| Representative Yield | 60-96% (for condensation step) | [7] |
Detailed Experimental Protocol (Condensation Step)
This representative protocol describes the cyclization of the diamine intermediate with an aldehyde, based on established methods.[7][8]
-
Reagent Preparation: To a solution of 3,4,6-trifluoro-1,2-phenylenediamine (5.0 mmol, assumed prepared) in ethanol (25 mL) in a 50 mL round-bottom flask, add the desired aromatic aldehyde (5.0 mmol).
-
Reaction: Add sodium metabisulfite (B1197395) (Na₂S₂O₅, 1.0 mmol, 0.19 g) to the mixture. Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction time can range from 8 to 18 hours depending on the aldehyde used.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into ice-cold water (50 mL). A precipitate should form. If not, adjust the pH to ~7 with a saturated sodium bicarbonate solution.
-
Filtration: Collect the solid product by vacuum filtration, wash it with cold water, and air-dry.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-4,6,7-trifluorobenzimidazole.
-
Characterization: Confirm the structure using NMR, MS, and IR spectroscopy.
Application Note 3: Synthesis of 4,6,7-Trifluoroindoles via Fischer Synthesis
The Fischer indole (B1671886) synthesis is a classic and reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[9][10] For this compound, the synthesis requires an initial conversion to the corresponding 2,3,5-trifluorophenylhydrazine, which is then subjected to cyclization with a suitable ketone or aldehyde.
Reaction Scheme
Caption: Proposed route to trifluoroindole derivatives.
Quantitative Data Summary
The table below provides typical reaction parameters for the Fischer indole synthesis.
| Parameter | Value / Condition | Reference |
| Starting Material | 2,3,5-Trifluorophenylhydrazine (proposed) | - |
| Reagent | Ketone or Aldehyde (e.g., cyclohexanone) | [9][11] |
| Catalyst | Polyphosphoric acid (PPA), ZnCl₂, or H₂SO₄ | [9] |
| Solvent | Often neat or in a high-boiling solvent like acetic acid | [11] |
| Temperature | 80-160 °C | [12] |
| Reaction Time | 1-5 hours | - |
| Representative Yield | 60-85% (for cyclization step) | - |
Detailed Experimental Protocol (Cyclization Step)
This protocol is a representative procedure for the acid-catalyzed cyclization of a phenylhydrazone to form an indole.[9][11]
-
Hydrazone Formation: In a 100 mL round-bottom flask, dissolve 2,3,5-trifluorophenylhydrazine (10.0 mmol, assumed prepared) in glacial acetic acid (30 mL). Add the selected ketone (e.g., cyclohexanone, 10.5 mmol, 1.03 g, 1.09 mL) and stir the mixture at room temperature for 30-60 minutes to form the hydrazone intermediate.
-
Catalyst Addition: To the hydrazone mixture, add the acid catalyst. If using polyphosphoric acid (PPA), add approximately 10 g. If using zinc chloride (ZnCl₂), add 1.5 g (11.0 mmol).
-
Reaction: Heat the reaction mixture to 100 °C (for PPA) or reflux (for acetic acid/ZnCl₂) and maintain for 1-3 hours.
-
Monitoring: Monitor the disappearance of the hydrazone intermediate by TLC.
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water (150 mL). If PPA was used, the mixture may be very viscous; stir vigorously until the PPA is hydrolyzed.
-
Extraction: Extract the aqueous mixture with a suitable solvent like diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water, a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude solid or oil by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure trifluoroindole product.
-
Characterization: Verify the structure of the product by spectroscopic methods (NMR, MS).
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Fischer_indole_synthesis [chemeurope.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
Application Notes and Protocols: The Role of 2,3,5-Trifluoroaniline in the Synthesis of Advanced Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated compounds are of paramount importance in the design of advanced liquid crystal (LC) materials. The incorporation of fluorine atoms into the molecular structure of a liquid crystal can significantly influence its mesomorphic and electro-optical properties. Key characteristics such as dielectric anisotropy (Δε), viscosity, and clearing points can be fine-tuned by the strategic placement of fluorine substituents.[1] Trifluoroanilines, as a class of compounds, represent valuable precursors for the synthesis of fluorinated mesogens.
Representative Synthesis of a Fluorinated Biphenyl (B1667301) Liquid Crystal
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biphenyl-based liquid crystals.[1][2][3] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. In the context of synthesizing liquid crystals from a fluoroaniline (B8554772) precursor, the aniline (B41778) would first need to be converted into a suitable coupling partner, such as an aryl halide or an arylboronic acid.
The following protocol outlines the synthesis of a generic 4-alkoxy-4'-cyanobiphenyl, a well-known class of nematic liquid crystals. While this example does not start directly from 2,3,5-trifluoroaniline, it demonstrates the key steps involved in constructing the liquid crystalline core. A hypothetical precursor derived from a trifluoroaniline, such as a trifluorobromobenzene, could be readily employed in such a reaction.
Experimental Protocols
1. Synthesis of a Fluorinated Aryl Bromide (Hypothetical Intermediate from a Fluoroaniline)
-
Note: This is a generalized procedure. The specific conditions would need to be optimized based on the starting fluoroaniline. A common route would involve a Sandmeyer reaction.
2. Suzuki-Miyaura Cross-Coupling for the Synthesis of a Fluorinated 4'-Alkoxy-4-cyanobiphenyl
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine the fluorinated aryl bromide (1.0 equivalent), 4-alkoxyphenylboronic acid (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (e.g., 0.02 equivalents).
-
Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene (B28343) and water, and a base, typically an aqueous solution of sodium carbonate (2.0 equivalents) or potassium carbonate.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to reflux (typically 85-100 °C) with vigorous stirring under an inert atmosphere. The reaction is generally complete within 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) mixture).
3. Work-up and Purification
-
Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add deionized water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (typically 3 portions).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel. A gradient elution with a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is often effective. The pure fractions, identified by TLC, are combined, and the solvent is evaporated. The final product is then dried under vacuum.
Data Presentation
The following table presents hypothetical physical properties for a liquid crystal derived from a trifluoroaniline precursor. These values are representative of what one might expect for a fluorinated biphenyl liquid crystal and serve as a benchmark for characterization.
| Property | Value |
| Molecular Formula | CₓHᵧF₃N... |
| Molecular Weight | Varies |
| Phase Transition Temps. | Cr-N: 50-70 °C; N-I: 100-150 °C |
| Dielectric Anisotropy (Δε) | Negative or Positive (highly dependent on fluorine position) |
| Birefringence (Δn) | 0.10 - 0.25 |
| Viscosity | Moderate |
Cr-N: Crystal to Nematic phase transition; N-I: Nematic to Isotropic liquid phase transition.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a fluorinated biphenyl liquid crystal using a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for liquid crystal synthesis.
Structure-Property Relationship
The substitution pattern of fluorine atoms on the aniline precursor has a profound impact on the dielectric anisotropy of the resulting liquid crystal.
Caption: Fluorine position and dielectric anisotropy.
Disclaimer: The provided protocols and data are representative and intended for informational purposes. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiments. The synthesis and characterization of novel liquid crystals require specialized equipment and expertise.
References
Application Note: HPLC Analysis of 2,3,5-Trifluoroaniline and its Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 2,3,5-Trifluoroaniline and the monitoring of its chemical reactions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described method is designed to be robust, accurate, and suitable for purity assessment, impurity profiling, and reaction progress monitoring in research and drug development settings.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality of this starting material and for monitoring its conversion during chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This application note details a stability-indicating RP-HPLC method adaptable for the analysis of this compound and its reaction products.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline and may require optimization based on the specific reaction mixture and impurities. It is adapted from established methods for similar fluorinated and chlorinated aniline (B41778) compounds.[2][3][4]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[1]
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Sample Preparation
Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.[5]
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Reaction Sample:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the mobile phase diluent (acetonitrile:water).[4]
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter before injection.[4]
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis. The values are illustrative and will vary based on the specific instrumentation and reaction conditions.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | 8.5 | 1,250,000 | 50 |
| Starting Material 2 | 5.2 | 500,000 | 20 |
| Product | 12.1 | 2,500,000 | 100 |
| Impurity 1 | 7.8 | 50,000 | 2 |
| Impurity 2 | 10.3 | 25,000 | 1 |
Method Validation
For use in regulated environments, the HPLC method should be validated according to ICH guidelines.[6] Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions over a defined concentration range.
-
Precision: Evaluated by repeatedly injecting a single sample (repeatability) and analyzing samples on different days (intermediate precision).[5]
-
Accuracy: Determined by spiking a known amount of analyte into a sample matrix and measuring the recovery.
-
Specificity: The ability of the method to resolve the analyte from potential impurities and other components in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for analyzing a reaction sample using the described HPLC method.
Caption: Workflow for HPLC analysis of reaction mixtures.
Logical Relationship for Method Development
This diagram outlines the logical steps involved in developing and optimizing an HPLC method for a new analytical problem.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 2,3,5-Trichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,3,5-Trifluoroaniline Synthesis
Welcome to the technical support center for the synthesis of 2,3,5-Trifluoroaniline. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve their synthesis yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of 1,2,3,5-tetrafluorobenzene (B1583067) with ammonia (B1221849) or a protected amine source. The fluorine atom at the C-1 position is displaced by the amino group.
-
Reduction of 2,3,5-Trifluoronitrobenzene: The nitro group of 2,3,5-trifluoronitrobenzene is reduced to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[1][2]
-
Hofmann Rearrangement: This multi-step process starts with 2,3,5-Trifluorobenzoyl Chloride, which is converted to 2,3,5-Trifluorobenzamide. The amide is then subjected to a Hofmann rearrangement to yield the final aniline (B41778) product.[1]
Q2: My yield is consistently low when synthesizing this compound via the reduction of 2,3,5-Trifluoronitrobenzene. What are the potential causes and solutions?
A2: Low yields in the reduction of 2,3,5-Trifluoronitrobenzene can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?
A3: Impurity formation is a common challenge. The nature of the impurity depends on the synthetic route. For instance, in the SNAr reaction, you might face issues with regioselectivity, leading to isomeric aniline impurities. In catalytic hydrogenation, incomplete reduction can leave residual nitro-compound, or over-reduction can lead to dehalogenation. Effective purification often requires techniques like distillation, recrystallization, or column chromatography.[2]
Q4: Are there any modern techniques that can improve the synthesis of fluoroanilines?
A4: Yes, continuous flow chemistry offers significant advantages for the synthesis of fluoroanilines, particularly for the reduction of nitroaromatic compounds.[1] This technology provides enhanced heat and mass transfer, improved safety when handling hazardous materials, and greater scalability compared to traditional batch processing. The use of a fixed-bed reactor with a catalyst for the hydrogenation of fluoronitrobenzenes allows for a controlled and efficient reduction with high selectivity.[1]
Troubleshooting Guides
Guide 1: Low Yield in the Catalytic Hydrogenation of 2,3,5-Trifluoronitrobenzene
This guide addresses common issues encountered during the reduction of 2,3,5-Trifluoronitrobenzene to this compound using catalytic hydrogenation.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Catalyst Inactivity: The catalyst (e.g., Pd/C, Pt/C) may be poisoned by impurities in the starting material or solvent, or it may have lost activity over time. | - Ensure the purity of the 2,3,5-Trifluoronitrobenzene and solvents. - Use fresh, high-quality catalyst. - Consider a catalyst screening to find the optimal catalyst for your specific conditions. |
| Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed to completion. | - Increase the hydrogen pressure within the safe limits of your reactor. - Ensure there are no leaks in the hydrogenation apparatus. | |
| Inadequate Reaction Time or Temperature: The reaction may not have been allowed to run for a sufficient duration or at an optimal temperature. | - Monitor the reaction progress using techniques like TLC or GC-MS. - Optimize the reaction time and temperature. A modest increase in temperature can sometimes improve reaction rates. | |
| Formation of Side Products | Dehalogenation: Over-reduction can lead to the removal of fluorine atoms from the aromatic ring, resulting in di- or mono-fluoroaniline impurities. | - Use a more selective catalyst. - Optimize the reaction conditions (lower temperature, lower pressure) to minimize over-reduction. |
| Formation of Azo or Azoxy Compounds: These can form as byproducts, especially under neutral or alkaline conditions. | - Ensure the reaction is carried out under slightly acidic conditions if compatible with the substrate. | |
| Poor Product Recovery | Losses during Workup: The product may be lost during extraction or purification steps. | - Optimize the pH for aqueous extractions to ensure the aniline is in its free base form. - Choose an appropriate solvent for extraction. - Refine your purification technique (e.g., distillation, chromatography) to minimize losses. |
Guide 2: Issues with the Nucleophilic Aromatic Substitution (SNAr) of 1,2,3,5-Tetrafluorobenzene
This guide focuses on troubleshooting the synthesis of this compound from 1,2,3,5-tetrafluorobenzene.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient Temperature or Pressure: SNAr reactions with ammonia often require high temperatures and pressures to proceed at a reasonable rate.[3] | - Gradually increase the reaction temperature and pressure, monitoring for product formation and decomposition. - Consider using a sealed-tube reactor or an autoclave. |
| Poor Nucleophile Strength: If using a protected amine, the nucleophile may not be strong enough under the reaction conditions. | - If applicable, switch to a stronger nucleophile or a different protecting group strategy. The use of liquid ammonia is a common industrial approach.[3] | |
| Formation of Isomeric Byproducts | Lack of Regioselectivity: Nucleophilic attack may occur at other positions on the tetrafluorobenzene ring, leading to a mixture of trifluoroaniline isomers. | - Optimize the solvent and temperature, as these can influence regioselectivity. - While challenging to control, consider computational studies to predict the most likely sites of substitution. |
| Product Decomposition | Harsh Reaction Conditions: The high temperatures and pressures required can sometimes lead to the decomposition of the starting material or product. | - Carefully control the reaction temperature and time to minimize decomposition. - The use of a copper catalyst has been reported to facilitate similar reactions, potentially allowing for milder conditions.[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2,3,5-Trifluoronitrobenzene
This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale.
-
Reactor Setup: In a suitable hydrogenation vessel, add 2,3,5-Trifluoronitrobenzene (1 equivalent).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Solvent Addition: Add a suitable solvent, such as ethanol (B145695) or ethyl acetate. The volume should be sufficient to ensure good stirring and dissolution of the starting material.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Reaction: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 25-50°C) for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can then be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Experimental workflow for catalytic hydrogenation.
References
Technical Support Center: Synthesis of 2,3,5-Trifluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-Trifluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Catalytic hydrogenation of 2,3,5-trifluoronitrobenzene: This involves the reduction of the nitro group to an amine using a catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
-
Nucleophilic Aromatic Substitution (SNAr) on a polyfluorinated benzene: This route typically involves the reaction of 1,2,3,5-tetrafluorobenzene (B1583067) with an ammonia (B1221849) source, where one fluorine atom is displaced by an amino group.
Q2: What are the primary byproducts I should be aware of when synthesizing this compound via catalytic hydrogenation?
A2: The primary byproducts in the catalytic hydrogenation of 2,3,5-trifluoronitrobenzene arise from incomplete reduction or side reactions. These can include:
-
Nitroso (Ar-NO) and hydroxylamino (Ar-NHOH) intermediates: Formed if the reduction is not carried to completion.
-
Azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds: Result from the condensation of intermediates.
-
Over-reduction products: In some cases, defluorination can occur, leading to the formation of difluoroanilines.
Q3: What are the potential side products in the synthesis of this compound using the SNAr method?
A3: In the nucleophilic aromatic substitution (SNAr) route, the main potential byproducts are:
-
Isomeric trifluoroanilines: Depending on the starting tetrafluorobenzene isomer, other trifluoroaniline isomers can be formed if the regioselectivity of the amination is not 100%.
-
Di- and tri-substituted products: If the reaction conditions are not carefully controlled, multiple fluorine atoms can be substituted by amino groups, leading to diaminotrifluorobenzene or triaminodifluorobenzene byproducts.
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: To minimize byproduct formation:
-
For catalytic hydrogenation: Ensure the use of a high-quality catalyst, optimized hydrogen pressure, and reaction time. Monitoring the reaction by TLC or GC-MS can help determine the point of complete conversion.
-
For SNAr: Precise control of reaction temperature, pressure, and stoichiometry of the aminating agent is crucial to ensure mono-substitution and prevent the formation of isomers and polysubstituted products.
Q5: What analytical techniques are best for identifying and quantifying byproducts in my this compound product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities and byproducts.[1] High-Performance Liquid Chromatography (HPLC) with a UV or MS detector is also highly effective, especially for less volatile or thermally labile compounds. For structural elucidation of unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Troubleshooting Guides
Issue 1: Incomplete reaction or low yield in the catalytic hydrogenation of 2,3,5-trifluoronitrobenzene.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure the catalyst was not unduly exposed to air. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of the reactor. |
| Poor Mixing | Increase the stirring speed to ensure good contact between the catalyst, substrate, and hydrogen. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature, while monitoring for byproduct formation. |
| Catalyst Poisoning | Ensure the starting material and solvent are free from impurities like sulfur or heavy metals. |
Issue 2: Formation of colored impurities in the final this compound product.
| Potential Cause | Troubleshooting Step |
| Presence of Azoxy or Azo Compounds | Optimize reaction conditions (temperature, pressure, and time) to ensure complete reduction to the aniline. Consider purification by column chromatography or recrystallization. |
| Oxidation of the Product | Handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. |
| Residual Nitro Compounds | Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, extend the reaction time or increase the catalyst loading. |
Issue 3: Formation of isomeric or polysubstituted byproducts in the SNAr synthesis.
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature or Pressure | Optimize the temperature and pressure to favor mono-substitution. Lower temperatures generally increase selectivity. |
| Excess Aminating Agent | Use a stoichiometric amount or a slight excess of the aminating agent to minimize polysubstitution. |
| Non-optimal Solvent | The choice of solvent can influence the regioselectivity. Consider screening different aprotic polar solvents. |
Summary of Potential Byproducts and Their Characteristics
| Byproduct Type | Common Name(s) | Typical Molecular Weight ( g/mol ) | Identification Method |
| Incomplete Reduction | 2,3,5-Trifluoronitrosobenzene | 161.07 | GC-MS, LC-MS |
| Incomplete Reduction | N-(2,3,5-Trifluorophenyl)hydroxylamine | 163.09 | LC-MS |
| Coupling Product | 2,2',3,3',5,5'-Hexafluoroazoxybenzene | 306.14 | LC-MS |
| Coupling Product | 2,2',3,3',5,5'-Hexafluoroazobenzene | 290.14 | LC-MS, GC-MS |
| Isomeric Product | Other Trifluoroaniline Isomers | 147.10 | GC-MS, HPLC |
| Polysubstitution | Diaminotrifluorobenzene | 162.11 | LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 2,3,5-Trifluoronitrobenzene
This protocol is adapted from general procedures for the reduction of fluoronitrobenzenes.[2]
Materials:
-
2,3,5-Trifluoronitrobenzene
-
Methanol (B129727) (or Ethanol)
-
Palladium on Carbon (5% or 10% Pd/C)
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave/hydrogenation reactor
Procedure:
-
In a suitable autoclave, dissolve 2,3,5-trifluoronitrobenzene in methanol (e.g., 10% w/v).
-
Carefully add the Pd/C catalyst (e.g., 1-2% by weight of the nitro compound).
-
Seal the reactor and purge with nitrogen gas three times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at a set temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the catalyst with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on general methods for the amination of polyfluorobenzenes.[3]
Materials:
-
1,2,3,5-Tetrafluorobenzene
-
Aqueous or liquid ammonia
-
A suitable solvent (e.g., dioxane, DMF)
-
Autoclave/pressure reactor
Procedure:
-
Charge a high-pressure autoclave with 1,2,3,5-tetrafluorobenzene and the chosen solvent.
-
Cool the reactor and add a measured amount of liquid ammonia or a concentrated aqueous solution of ammonia.
-
Seal the reactor and heat to the desired temperature (e.g., 150-200 °C). The reaction will generate significant pressure.
-
Maintain the temperature and stir for the required reaction time (several hours).
-
After cooling the reactor to room temperature, carefully vent any excess ammonia.
-
Transfer the reaction mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualized Workflows
Caption: Catalytic hydrogenation of 2,3,5-trifluoronitrobenzene.
Caption: SNAr synthesis from 1,2,3,5-tetrafluorobenzene.
Caption: Logic for identifying impurities in the final product.
References
Technical Support Center: Purification of Crude 2,3,5-Trifluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,3,5-Trifluoroaniline.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and recommended solutions.
Issue 1: Discoloration of Purified this compound (Yellow to Brown)
| Potential Cause | Recommended Solution |
| Oxidation: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. | For liquid products, perform vacuum distillation. Adding a small amount of zinc dust during distillation can help mitigate oxidation. For solid products, recrystallization is effective. The addition of activated charcoal or a small quantity of a reducing agent like sodium dithionite (B78146) during recrystallization can aid in removing colored impurities. |
| Thermal Degradation: Prolonged exposure to high temperatures during distillation can cause decomposition. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Ensure the heating mantle temperature does not significantly exceed the boiling point of the aniline (B41778). |
| Acidic Impurities: Residual acidic impurities from the synthesis can catalyze degradation and color formation. | Before distillation, wash the crude product with a dilute base solution (e.g., saturated sodium bicarbonate) to neutralize and remove acidic residues. |
Issue 2: Presence of Isomeric Impurities in the Purified Product
| Potential Cause | Recommended Solution |
| Non-selective Synthesis: The synthetic route may produce other trifluoroaniline isomers that are difficult to separate due to similar physical properties. | Fractional Vacuum Distillation: A distillation column with a higher number of theoretical plates can improve the separation of isomers with close boiling points. Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary to resolve isomeric impurities. |
| Incomplete Reaction: Unreacted starting materials or intermediates may be present. | Optimize the reaction conditions to drive the synthesis to completion. If starting materials persist, consider a pre-purification step such as an acid-base extraction to remove non-basic impurities. |
Issue 3: Low Recovery Yield After Purification
| Potential Cause | Recommended Solution |
| Product Loss During Extraction: The aniline may not be fully extracted from the aqueous layer during workup. | Ensure the pH of the aqueous layer is basic (pH > 8) before extraction with an organic solvent to maximize the recovery of the free aniline. Perform multiple extractions with smaller volumes of solvent. |
| Adsorption on Silica (B1680970) Gel: The basic nature of anilines can lead to strong adsorption on acidic silica gel during column chromatography, resulting in streaking and low recovery. | Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography. A mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine (B128534) in the eluent) can also prevent streaking and improve recovery. |
| "Oiling Out" During Recrystallization: The compound separates as an oil instead of crystals upon cooling. | This can happen if the boiling point of the solvent is higher than the melting point of the solute. Add more of the primary solvent to lower the saturation point, or reheat the mixture to dissolve the oil and allow for slower cooling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include other trifluoroaniline isomers (e.g., 2,4,5-trifluoroaniline), di- and tetra-fluorinated aniline derivatives, unreacted starting materials, and byproducts from the specific synthetic route used. Halogenated anilines can also contain di-halogenated derivatives as impurities.
Q2: How can I monitor the purity of this compound during purification?
A2: Thin-layer chromatography (TLC) is a quick method for monitoring the progress of column chromatography. For quantitative analysis of purity and detection of isomeric impurities, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the recommended methods.
Q3: My purified this compound is darkening over time. How can I prevent this?
A3: Discoloration upon storage is typically due to oxidation. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light. Storing at a low temperature (e.g., in a refrigerator) can also slow down the degradation process.
Q4: I am having trouble removing a persistent impurity with a similar polarity to my product. What should I do?
A4: If the impurity has different acidic or basic properties, an acid-base extraction can be effective. Dissolve the mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic aniline will move to the aqueous layer as its ammonium (B1175870) salt, while neutral or acidic impurities remain in the organic layer. The aniline can then be recovered by basifying the aqueous layer and re-extracting.
Experimental Protocols
1. Fractional Vacuum Distillation
This method is suitable for separating this compound from impurities with different boiling points.
-
Apparatus: A fractional distillation setup with a vacuum-jacketed column packed with Raschig rings or other suitable packing material, a distillation head with a condenser, a receiver flask, and a vacuum pump with a pressure gauge.
-
Procedure:
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus and ensure all joints are properly sealed.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the distillation flask gently.
-
Collect the initial fraction, which will be enriched in lower-boiling impurities.
-
Gradually increase the temperature to distill the main fraction of this compound at its characteristic boiling point under the applied pressure.
-
Collect fractions and analyze their purity by GC-MS or HPLC.
-
2. Recrystallization
This protocol is for the purification of solid crude this compound.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A common solvent system for anilines is a mixture of a polar solvent (e.g., ethyl acetate, ethanol) and a non-polar solvent (e.g., hexanes).
-
Procedure:
-
In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Slowly add hot hexanes to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
-
3. Flash Column Chromatography
This method is used for the purification of this compound from impurities with different polarities.
-
Stationary Phase: Silica gel (deactivated with triethylamine to prevent streaking).
-
Mobile Phase: A mixture of hexanes and ethyl acetate, with a small amount of triethylamine (e.g., 0.1%) added to the eluent system. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of the deactivated silica gel in the mobile phase and pack the column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the mobile phase, applying positive pressure.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Illustrative Purity of Crude this compound Before and After Purification
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Major Impurities Removed |
| Fractional Vacuum Distillation | 85% | 98.5% | Lower and higher boiling point impurities |
| Recrystallization | 90% | 99.2% | Polar and non-polar impurities, colored byproducts |
| Flash Column Chromatography | 88% | 99.5% | Isomeric impurities, closely related byproducts |
Note: The data in this table is illustrative and may vary depending on the specific nature of the crude product and the experimental conditions.
Visualizations
Caption: A logical workflow for troubleshooting the purification of crude this compound.
Caption: A general experimental workflow for the purification and analysis of this compound.
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Anilines
Welcome to the technical support center for optimizing Suzuki coupling reactions involving electron-deficient anilines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with electron-deficient anilines often challenging?
A1: Electron-deficient anilines present a challenge in Suzuki coupling for a couple of key reasons. The electron-withdrawing groups on the aniline (B41778) ring decrease the electron density of the aryl halide, which can make the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Additionally, the aniline moiety itself can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: What are the most critical parameters to consider when optimizing the reaction?
A2: The most critical parameters to optimize for a successful Suzuki coupling with electron-deficient anilines are the choice of palladium catalyst and ligand, the base, and the solvent system.[3] These three components work in concert to facilitate the catalytic cycle, and their careful selection is paramount for achieving high yields.
Q3: I'm observing significant homocoupling of my boronic acid. How can this be minimized?
A3: Homocoupling is a common side reaction that can be minimized by rigorously excluding oxygen from your reaction.[1] Ensure your solvents are thoroughly degassed and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. Using a Pd(0) catalyst source from the start or ensuring efficient in situ reduction of a Pd(II) precatalyst can also help. Additionally, employing bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[1]
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is a side reaction where the boronic acid C-B bond is cleaved and replaced with a C-H bond. This is often promoted by the presence of water and a strong base. To mitigate this, ensure you are using anhydrous solvents and reagents.[4] Alternatively, using boronic esters (e.g., pinacol (B44631) esters) or organotrifluoroborates can increase stability against protodeboronation.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Inefficient oxidative addition- Poor choice of base or solvent | - Use a fresh, high-quality palladium catalyst and ligand.- Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type ligands like SPhos, XPhos).[3][5]- Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3][5]- Try a different solvent system, such as dioxane, toluene, or a mixture with water. |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | - Presence of oxygen- Water in the reaction mixture- Inappropriate base strength | - Ensure all solvents are rigorously degassed and the reaction is run under an inert atmosphere.- Use anhydrous solvents and reagents.- Consider using a milder base if protodeboronation is significant, or switch to a boronic ester. |
| Decomposition of Starting Materials | - Reaction temperature is too high- Unstable boronic acid | - Lower the reaction temperature and monitor the reaction over a longer period.- Use a more stable boronic acid derivative, such as a pinacol ester or an organotrifluoroborate. |
| Reaction Stalls Before Completion | - Catalyst deactivation- Insufficient base | - Increase the catalyst loading (e.g., from 1 mol% to 3 mol%).- Add a fresh portion of the catalyst and ligand.- Ensure an adequate excess of base is used (typically 2-3 equivalents). |
Data Presentation
Table 1: Recommended Catalysts and Ligands for Suzuki Coupling of Electron-Deficient Anilines
| Catalyst Precursor | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos (Buchwald Ligands) | High activity for electron-deficient substrates, promotes fast reductive elimination.[3][5] | 1 - 3 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and easy to handle. | 2 - 5 |
| PdCl₂(dppf) | dppf | Good for a range of substrates, relatively air-stable precatalyst.[3] | 2 - 5 |
Table 2: Common Bases and Solvents for Optimization
| Base | Solvent | Comments |
| K₃PO₄ | 1,4-Dioxane, Toluene | A strong, effective base for challenging couplings. Often used in anhydrous conditions or with a small amount of water.[3][5] |
| Cs₂CO₃ | 1,4-Dioxane, THF | A strong base that can accelerate slow reactions.[3] |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A common and effective base of moderate strength.[3] |
| Et₃N | Acetonitrile, THF | An organic base useful for anhydrous conditions, though may be too weak for some electron-deficient substrates.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Electron-Deficient Haloaniline
This is a representative procedure and may require optimization for your specific substrates.[6]
Materials:
-
Electron-deficient haloaniline (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the haloaniline, arylboronic acid, palladium catalyst, ligand (if separate), and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically between 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Technical Support Center: Cross-Coupling Reactions of 2,3,5-Trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 2,3,5-trifluoroaniline. Due to the electron-deficient nature of this substrate, specific challenges and side reactions can arise. This guide offers insights and practical solutions to overcome these obstacles in your experiments.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or non-existent yields are common when working with electron-deficient anilines like this compound. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a pre-activated palladium catalyst or ensure in situ reduction of a Pd(II) source. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. | The oxidative addition of the aryl halide to the Pd(0) catalyst is a critical step that can be sluggish with electron-deficient substrates. Electron-rich and bulky phosphine (B1218219) ligands can facilitate this step.[1] |
| Inappropriate Base | Screen a variety of bases, including both inorganic (e.g., Cs₂CO₃, K₃PO₄) and organic (e.g., DBU, LiHMDS) options. The choice of base is often crucial and substrate-dependent. | The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations. Its strength and solubility can significantly impact the reaction outcome. |
| Suboptimal Solvent | Test a range of aprotic solvents such as dioxane, toluene, or THF. In some cases, a co-solvent like water may be beneficial, particularly in Suzuki reactions with phosphate (B84403) bases. | The solvent affects the solubility of reagents and the stability and activity of the catalytic species. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion. | Electron-deficient aryl halides often require higher temperatures for efficient oxidative addition. |
Issue 2: Significant Formation of Side Products
The presence of multiple reactive sites and the electronic properties of this compound can lead to the formation of undesired byproducts.
| Side Reaction | Potential Cause | Recommended Solution | Rationale |
| Dehalogenation (Hydrodehalogenation) | Presence of a hydride source (e.g., from solvent, base, or impurities). Inefficient reductive elimination. | Use anhydrous, deoxygenated solvents. Employ bulky, electron-rich ligands that promote reductive elimination over β-hydride elimination. Consider using a non-nucleophilic, sterically hindered base.[2] | A competing catalytic cycle involving a palladium-hydride species can lead to the replacement of the halogen with a hydrogen atom. |
| Homocoupling of Boronic Acid/Ester (Suzuki Coupling) | Presence of oxygen. Inefficient transmetalation. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. Use a pre-formed Pd(0) catalyst or ensure complete reduction of a Pd(II) precursor. Consider using a boronic ester instead of a boronic acid.[3] | Oxygen can promote the oxidative homocoupling of boronic acids. If the desired cross-coupling is slow, side reactions like homocoupling become more prevalent.[3][4] |
| Homocoupling of Terminal Alkyne (Sonogashira Coupling) | High concentration of the copper co-catalyst. | Reduce the loading of the copper(I) salt. Add the terminal alkyne slowly to the reaction mixture. Consider a copper-free Sonogashira protocol. | The copper acetylide intermediate can undergo oxidative coupling to form a diyne byproduct. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during cross-coupling of this compound?
A1: The most prevalent side reactions are dehalogenation (replacement of the halogen with a hydrogen atom), homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions), and in some cases, decomposition of the starting material under harsh basic conditions.[2]
Q2: How does the fluorine substitution pattern of this compound affect its reactivity in cross-coupling reactions?
A2: The three electron-withdrawing fluorine atoms make the aniline (B41778) ring electron-deficient. This generally accelerates the oxidative addition step, which is often rate-determining. However, it can also increase the propensity for certain side reactions and may require more carefully optimized conditions, particularly the choice of base and ligand.
Q3: Which palladium ligands are most suitable for cross-coupling reactions with this compound?
A3: Bulky, electron-rich phosphine ligands are often the most effective. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands such as SPhos, XPhos, and RuPhos have shown good performance with electron-deficient aryl halides. The optimal ligand, however, is often substrate-dependent and may require screening.
Q4: Can I perform cross-coupling reactions with this compound open to the atmosphere?
A4: It is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).[1] The palladium(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids.[3]
Q5: What is the recommended order of addition of reagents for a typical Suzuki-Miyaura coupling with this compound?
A5: A common and effective procedure is to add the this compound, boronic acid (or ester), and base to an oven-dried flask. The flask is then evacuated and backfilled with an inert gas. The degassed solvent is added, followed by the palladium catalyst/ligand. This sequence helps to ensure that the catalyst is introduced into an oxygen-free environment.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrates and reaction scale.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane)
Procedure:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, base, and palladium catalyst.
-
Add the degassed solvent(s) via syringe.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2-3 eq.)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: A step-by-step workflow for troubleshooting low product yield.
Caption: Decision tree for mitigating common side reactions.
References
Stability of 2,3,5-Trifluoroaniline under basic reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of 2,3,5-trifluoroaniline in basic reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter challenges when using this compound in chemical syntheses involving basic reagents. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aniline (B41778) ring. Below are common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Decomposition of this compound: Strong bases, particularly at elevated temperatures, can lead to the degradation of the starting material through nucleophilic aromatic substitution (SNAr) of a fluorine atom. | - Use a milder base: Consider replacing strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) with weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA). - Lower the reaction temperature: If high temperatures are necessary for your transformation, try to conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. - Limit reaction time: Prolonged exposure to basic conditions can increase the extent of decomposition. Monitor the reaction progress closely and work it up as soon as it is complete. |
| Side Reactions: The aniline nitrogen can undergo undesired reactions. In the context of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), side reactions can include hydrodehalogenation of the aryl halide coupling partner. | - Optimize catalyst and ligand: The choice of palladium precursor and ligand is crucial. For instance, sterically hindered biarylphosphine ligands are often effective.[1] - Screen different bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in cross-coupling reactions but can be incompatible with sensitive functional groups. Weaker bases might be necessary for delicate substrates.[1] | |
| Formation of Unidentified Byproducts | Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are susceptible to substitution by nucleophiles present in the reaction mixture, including strong bases (e.g., OH⁻). This can lead to the formation of fluorophenols or other substituted anilines. | - Protect the aniline: If the aniline nitrogen is not the desired reaction site, consider protecting it with a suitable protecting group that is stable to the basic conditions. - Control stoichiometry of nucleophiles: Carefully control the amount of any nucleophilic reagents to minimize undesired substitution reactions. |
| Incomplete Reaction | Insufficient basicity: The chosen base may not be strong enough to deprotonate the reacting species or facilitate the desired reaction. | - Increase base strength systematically: If a mild base is not effective, a stronger base may be required. However, be mindful of the potential for substrate decomposition. A careful screen of bases with varying strengths is recommended. - Solvent selection: The choice of solvent can influence the effectiveness of the base. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the reactivity of bases. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to common inorganic bases like NaOH and K₂CO₃?
The stability of this compound to inorganic bases is condition-dependent. Due to the presence of three electron-withdrawing fluorine atoms, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr).
-
Strong Bases (e.g., NaOH, KOH): At elevated temperatures, strong bases can act as nucleophiles, leading to the substitution of one or more fluorine atoms to form the corresponding hydroxy-substituted anilines (fluorophenols). This degradation pathway is a known reaction for polyfluoroarenes.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Weaker inorganic bases are generally more compatible with this compound, especially at moderate temperatures. They are often used in coupling reactions where a base is required to neutralize an acid byproduct or to deprotonate a nucleophile.
Q2: Can I use organic bases like triethylamine (NEt₃) or pyridine (B92270) with this compound?
Yes, organic bases like triethylamine and pyridine are generally compatible with this compound under typical reaction conditions. These bases are less nucleophilic than hydroxide and are primarily used as acid scavengers. However, at very high temperatures, even these bases could potentially participate in side reactions.
Q3: What is the predicted pKa of this compound?
The predicted pKa of the conjugate acid of this compound is approximately 1.18 ± 0.10. The electron-withdrawing fluorine atoms significantly reduce the basicity of the aniline nitrogen compared to aniline itself (pKa of anilinium ion is ~4.6).
Q4: Are there any known incompatible reagents with this compound under basic conditions?
Strong nucleophiles, in combination with strong bases and high temperatures, should be used with caution. The combination can promote competitive SNAr reactions, leading to the displacement of fluorine atoms. It is always recommended to perform a small-scale test reaction to check for compatibility and potential side reactions.
Experimental Protocols
Protocol: Hofmann Rearrangement for the Synthesis of a Fluorinated Aniline (General Procedure)
This protocol illustrates a reaction type where a related compound would be subjected to strong basic conditions.
-
Amide Formation: A trifluorobenzoyl chloride is reacted with ammonia (B1221849) to form the corresponding trifluorobenzamide.
-
Hofmann Rearrangement: The trifluorobenzamide is treated with bromine or chlorine in a strong aqueous base like sodium hydroxide (NaOH).
-
Mechanism: An intermediate isocyanate is formed, which is then hydrolyzed in the aqueous medium to the amine, releasing carbon dioxide. This pathway has been successfully applied to the synthesis of other highly fluorinated anilines.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Reactions with this compound
Caption: A decision tree for troubleshooting low yield reactions.
Potential Decomposition Pathway of this compound under Strong Basic Conditions
References
Technical Support Center: Removal of Palladium Catalyst from 2,3,5-Trifluoroaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of residual palladium catalysts from reactions involving 2,3,5-Trifluoroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reactions challenging?
A1: The removal of palladium from reactions involving this compound can be particularly challenging due to the coordinating ability of the aniline (B41778) nitrogen. The lone pair of electrons on the nitrogen atom can form stable complexes with palladium species, keeping them dissolved in the reaction mixture. This makes simple filtration of heterogeneous catalysts less effective as some palladium may leach into the solution and form these complexes. For homogeneous catalysts, the challenge lies in breaking these coordination complexes to facilitate removal.
Q2: What are the common methods for removing palladium catalysts in this context?
A2: Several methods can be employed, and the choice depends on the nature of the palladium catalyst (heterogeneous or homogeneous) and the desired final purity of the this compound product. Common methods include:
-
Adsorption: Using solid-supported scavengers or activated carbon to bind the palladium.[1][2]
-
Solvent Extraction: Utilizing a liquid-liquid extraction to partition the palladium into a separate phase.[3][4]
-
Precipitation: Changing the solvent system or adding a precipitating agent to cause the palladium to crash out of the solution.
-
Crystallization: Purifying the this compound product through crystallization, leaving the palladium impurities in the mother liquor.[2]
Q3: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in APIs. For palladium, a platinum group metal, the permitted daily exposure (PDE) is low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[2][5][6] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q4: How can I quantify the amount of residual palladium in my this compound sample?
A4: Accurate quantification of trace palladium is essential. The standard methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for highly sensitive and accurate quantification of trace metals.[2]
-
Atomic Absorption Spectroscopy (AAS): Another common technique for quantifying metal content.
-
X-ray Fluorescence (XRF): A non-destructive method that can be used for determining elemental composition.[2]
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal from this compound reactions and provides step-by-step solutions.
Problem 1: High levels of palladium remain after filtering a heterogeneous catalyst (e.g., Pd/C).
-
Possible Cause: Leaching of palladium from the solid support into the reaction mixture, where it forms soluble complexes with the this compound.
-
Solution:
-
Employ a Scavenger: After the initial filtration, treat the filtrate with a palladium scavenger. Thiol-based or amine-based scavengers are often effective.
-
Activated Carbon Treatment: Stir the filtrate with activated carbon for a set period, then filter.[1][7]
-
Optimize Filtration: Use a finer filter medium, such as a pad of Celite, to capture fine palladium particles.[8][9]
-
Problem 2: Palladium scavenger is ineffective or leads to product loss.
-
Possible Cause:
-
Incorrect Scavenger Type: The chosen scavenger may not have a high affinity for the specific palladium species in your reaction (e.g., Pd(0) vs. Pd(II)).
-
Competition: The aniline groups of your product are competing with the scavenger for palladium binding.
-
Product Adsorption: The this compound product may be adsorbing to the scavenger material.
-
-
Solution:
-
Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system.[8]
-
Adjust Stoichiometry: Use the minimum effective amount of scavenger to reduce product loss.
-
Modify Conditions: Vary the temperature and reaction time for the scavenging step.
-
Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[10]
-
Problem 3: New impurities appear after scavenger treatment.
-
Possible Cause: The scavenger may be degrading under the reaction conditions or reacting with the solvent or your product.
-
Solution:
-
Check Scavenger Stability: Run a blank experiment with the scavenger and solvent to check for the formation of impurities.
-
Choose a More Robust Scavenger: Select a scavenger that is known to be stable under your reaction conditions.
-
Data Presentation
Table 1: Comparison of Palladium Removal Techniques
| Removal Technique | Typical Efficiency (% Pd Removed) | Advantages | Disadvantages |
| Filtration (Pd/C) | 80-95% | Simple, fast. | Ineffective for leached/soluble palladium. |
| Activated Carbon | 90-99% | Cost-effective, readily available.[1] | Can adsorb the product, leading to yield loss. |
| Thiol-Based Scavengers | 95-99.9% | High efficiency and selectivity for palladium. | Can be expensive, potential for new impurities. |
| Amine-Based Scavengers | 90-98% | Effective for various palladium species. | May have a strong affinity for the aniline product. |
| Solvent Extraction | 70-90% | Can remove water-soluble palladium salts. | May require multiple extractions, large solvent volumes.[5] |
| Crystallization | Variable | Can provide a highly pure product. | Palladium may co-crystallize with the product. |
Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
-
Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst was used, perform an initial filtration through a pad of Celite.
-
Carbon Addition: To the filtrate, add activated carbon (typically 5-10 wt% relative to the theoretical product weight).
-
Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. The optimal time may need to be determined experimentally.
-
Filtration: Filter the mixture through a fresh pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.
-
Washing: Wash the Celite pad with a small amount of the reaction solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the residual palladium content using ICP-MS or AAS.
Protocol 2: Palladium Removal using a Solid-Supported Thiol Scavenger
-
Reaction Work-up: As described in Protocol 1, perform an initial filtration if a heterogeneous catalyst was used.
-
Scavenger Addition: To the filtrate, add a solid-supported thiol scavenger (e.g., silica-based or polymer-supported). The amount of scavenger will depend on the manufacturer's recommendations and the initial palladium concentration (typically 2-10 equivalents relative to palladium).
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours.
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the scavenger with a small amount of fresh solvent.
-
Analysis: Concentrate the filtrate and determine the residual palladium concentration.
Visualizations
Caption: Workflow for Palladium Removal using Activated Carbon.
Caption: Troubleshooting Decision Tree for Palladium Removal.
References
- 1. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 2. arborassays.com [arborassays.com]
- 3. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jps.usm.my [jps.usm.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting peak tailing for 2,3,5-Trifluoroaniline in HPLC
Technical Support Center: 2,3,5-Trifluoroaniline HPLC Analysis
This technical support guide provides troubleshooting strategies and frequently asked questions to address peak tailing issues encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak is not symmetrical, displaying a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape.[2] Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant peak tailing.[3][4]
Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?
This compound, like other primary amines, is a basic compound.[5] The primary cause of peak tailing for such compounds in reversed-phase HPLC is the secondary interaction between the basic analyte and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18).[4][6] These strong interactions create a secondary, non-ideal retention mechanism, causing some analyte molecules to be retained longer, which results in a tailed peak.[7][8]
Q3: What are the main consequences of peak tailing in my analysis?
Significant peak tailing can severely compromise the quality of your analytical results by:
-
Reducing Resolution: Tailing peaks can merge with nearby peaks, making it difficult to accurately quantify individual components.[1]
-
Decreasing Sensitivity: As a peak broadens and tails, its height decreases. This can lower the signal-to-noise ratio and negatively affect detection limits.[1][9]
-
Causing Inaccurate Quantification: The distortion of the peak shape can lead to significant errors during the peak integration process, resulting in imprecise and inaccurate quantitative data.[1]
Q4: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like anilines.[10]
-
At low pH (e.g., pH < 3): The acidic silanol groups on the silica (B1680970) stationary phase are protonated (neutral), which minimizes their unwanted ionic interaction with the protonated (positively charged) aniline (B41778). This is a very common and effective strategy to improve peak shape.[5][11]
-
At mid-range pH: The silanol groups become ionized (negatively charged), leading to strong electrostatic interactions with the positively charged analyte, which is the primary cause of peak tailing.[4][12]
-
At high pH (e.g., pH > 8): The aniline compound is in its neutral (free base) form. This minimizes ionic interactions with the charged silanols, but it requires a special pH-stable HPLC column, as traditional silica columns can degrade under high pH conditions.[7][11]
Systematic Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic guide to diagnose and resolve the issue.
Step 1: Mobile Phase & Method Optimization
The mobile phase composition is often the first and most effective area to optimize.
-
pH Adjustment: The most common cause of tailing for amines is silanol interaction.[12] Lowering the mobile phase pH to between 2.5 and 3.5 is a highly effective strategy.[3][5] This protonates the silanol groups, minimizing secondary interactions.
-
Buffer Concentration: Insufficient buffer capacity can cause pH shifts within the column, leading to poor peak shape.[13] Ensure your buffer concentration is adequate, typically in the 10-50 mM range.[3][13]
-
Use of Additives (Competing Bases): Small amounts of a basic additive, such as Triethylamine (TEA), can be added to the mobile phase.[11] TEA acts as a "silanol blocker" by competing with the aniline for the active silanol sites, thereby improving peak symmetry.[11][14] A typical starting concentration is 0.1% v/v.[11]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry (Note: Data is representative for a typical basic amine and illustrates the expected trend.)
| Mobile Phase pH | Buffer System (25 mM) | Asymmetry Factor (As) | Observation |
| 7.0 | Phosphate (B84403) | 2.5 | Severe Tailing |
| 5.5 | Acetate | 1.9 | Significant Tailing |
| 3.5 | Formate (B1220265) | 1.3 | Minor Tailing, Acceptable for some assays |
| 2.8 | Phosphate/Formic Acid | 1.1 | Good Peak Symmetry |
Step 2: Column Evaluation
If mobile phase optimization does not resolve the issue, the problem may lie with the HPLC column.
-
Column Chemistry: Not all C18 columns are the same. For basic compounds, it is highly recommended to use a modern, high-purity silica column that is "end-capped" or "base-deactivated."[6][14] End-capping chemically treats the residual silanol groups to make them less active.[4][8] Columns with polar-embedded phases or charged surface hybrid (CSH) technology are also specifically designed to provide excellent peak shape for basic analytes.[3][15]
-
Column Contamination & Age: Columns can become contaminated over time with strongly retained sample components, leading to active sites that cause tailing.[3] Column performance also degrades with age. If the column is old or has been used with complex sample matrices, flushing it with a strong solvent or replacing it may be necessary.[3]
-
Column Voids or Blockage: A sudden drop in pressure or the appearance of split or severely tailed peaks for all analytes can indicate a physical problem with the column, such as a void at the inlet or a blocked frit.[2][4] In this case, the column usually needs to be replaced.[4]
Step 3: Sample and System Considerations
Finally, consider factors related to your sample and the HPLC instrument itself.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, which is a common cause of peak tailing.[3][13] To test for this, dilute your sample 5-fold and 10-fold and inject it again. If the peak shape improves significantly, you were overloading the column.[13]
-
Injection Solvent: The solvent used to dissolve your sample should be weaker than or equal in strength to your mobile phase.[3] Dissolving the sample in a much stronger solvent (e.g., 100% Acetonitrile when the mobile phase is 90% water) can cause severe peak distortion.[3][13]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[12] This is known as "dead volume." Ensure connections are made properly with minimal tubing length.[12]
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is intended to remove strongly retained contaminants from a C18 column.
-
Disconnect from Detector: To prevent contaminants from flowing into the detector cell, disconnect the column outlet from the detector.[1]
-
Buffer Wash: Flush the column in its normal flow direction with 20 column volumes of HPLC-grade water (with no buffer) to remove salts.
-
Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
Stronger Solvent Wash: Flush with 20 column volumes of Isopropanol (IPA).
-
Re-equilibration: Reconnect the column to the detector. Equilibrate the column with your mobile phase conditions until you achieve a stable baseline.
-
Performance Check: Inject a standard of this compound to evaluate if the peak shape has improved. If tailing persists, the column may be permanently damaged.[1]
Protocol 2: Mobile Phase pH Evaluation
This protocol helps determine the optimal mobile phase pH for your analysis.
-
Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase, each buffered to a different pH value (e.g., pH 7.0, 5.5, 3.5, 2.8). Use appropriate buffers for each pH range (e.g., phosphate for pH 7.0, formate for pH 2.8-3.5).
-
Equilibrate at High pH: Start with the highest pH mobile phase. Equilibrate the HPLC system and column for at least 20 column volumes or until the baseline is stable.
-
Inject Standard: Inject your this compound standard and record the chromatogram, noting the peak's asymmetry factor.
-
Sequential Analysis: Move to the next lower pH mobile phase. Before injecting, ensure the column is fully equilibrated by flushing with at least 20 column volumes of the new mobile phase.[1]
-
Repeat and Analyze: Repeat the injection for each pH level. Compare the asymmetry factors from each run to identify the optimal pH that provides the most symmetrical peak.[1]
Visualizations
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: Mechanism of peak tailing for basic analytes on silica columns.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. acdlabs.com [acdlabs.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchchem.com [benchchem.com]
- 12. chromtech.com [chromtech.com]
- 13. benchchem.com [benchchem.com]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. waters.com [waters.com]
Technical Support Center: Large-Scale Production of 2,3,5-Trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of 2,3,5-Trifluoroaniline. Our aim is to help you minimize impurities and optimize your production for high-purity final products.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthetic route to this compound and its key stages?
The most prevalent industrial synthesis involves a two-step process: the nitration of 1,2,4-trifluorobenzene (B1293510) to form 2,3,5-trifluoronitrobenzene, followed by the catalytic hydrogenation of the nitro intermediate to the desired this compound.
Q2: What are the primary categories of impurities I should be aware of in this compound production?
Impurities in this compound synthesis can be broadly categorized as:
-
Process-Related Impurities: Arising from the primary synthetic route, including unreacted starting materials and intermediates.
-
Side-Reaction Impurities: Formed through unintended chemical transformations during synthesis.
-
Degradation Impurities: Resulting from the breakdown of the final product during processing or storage.
Troubleshooting Guides
Issue 1: Incomplete Conversion of 2,3,5-Trifluoronitrobenzene
Symptom: Your final product analysis by GC-MS or HPLC shows a significant peak corresponding to the starting material, 2,3,5-trifluoronitrobenzene.
Root Causes & Corrective Actions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure the catalyst (e.g., Palladium on Carbon - Pd/C) is fresh and active. - Consider using a higher catalyst loading. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure within the safe operating limits of your reactor. - Ensure efficient agitation to maximize gas-liquid mass transfer. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature. Note that excessively high temperatures can promote side reactions. |
| Inadequate Reaction Time | - Extend the reaction time and monitor the conversion by taking periodic samples for analysis. |
Issue 2: Presence of Colored Impurities (Yellow to Dark Brown/Red)
Symptom: The isolated this compound is discolored, indicating the presence of chromophoric impurities. While freshly purified aniline (B41778) is nearly colorless, it can darken upon exposure to air.[1] This discoloration is often due to the formation of oxidized and polymeric species.[1][2]
Root Causes & Corrective Actions:
| Potential Cause | Troubleshooting Steps |
| Air Oxidation of the Product | - Handle the purified aniline under an inert atmosphere (nitrogen or argon) whenever possible.[3] - Store the final product in amber glass containers, protected from light and air.[4] |
| Formation of Azo and Azoxy Impurities | - These can form from the condensation of intermediate nitroso and hydroxylamine (B1172632) species.[5][6] - Optimize reduction conditions (catalyst, temperature, and hydrogen pressure) to ensure complete conversion to the amine. |
| Residual Acidic Impurities | - Traces of acid can catalyze polymerization and color formation. - Ensure thorough neutralization and washing of the product after any acidic work-up steps. |
Issue 3: Detection of Isomeric or Halogenated Impurities
Symptom: Analysis reveals the presence of other trifluoroaniline isomers or compounds with a different number of fluorine atoms.
Root Causes & Corrective Actions:
| Potential Cause | Troubleshooting Steps |
| Impurities in Starting Material | - Source high-purity 1,2,4-trifluorobenzene for the initial nitration step. Analyze the starting material for isomeric purity before use. |
| Side Reactions During Nitration | - Carefully control the nitration temperature and the ratio of nitric to sulfuric acid to maximize the regioselectivity towards the desired 2,3,5-trifluoronitrobenzene isomer. |
| Hydrodefluorination | - During catalytic hydrogenation, defluorination can occur as a side reaction, leading to difluoroaniline impurities.[7] - Use a highly selective catalyst and milder reaction conditions (lower temperature and pressure) to minimize this side reaction. |
Data Presentation: Impurity Profile Analysis
The following table summarizes a typical impurity profile of crude this compound after synthesis, as determined by GC-MS, and the achievable purity after purification.
| Compound | Typical % in Crude Product | Purity after Purification | Analytical Method |
| This compound | 95.0 - 98.0% | > 99.5% | GC-MS, HPLC |
| 2,3,5-Trifluoronitrobenzene | 0.5 - 2.0% | < 0.1% | GC-MS, HPLC |
| Isomeric Trifluoroanilines | 0.1 - 1.0% | < 0.2% | GC-MS, HPLC |
| Azo/Azoxy Compounds | 0.1 - 0.5% | Not Detected | HPLC-MS |
| Difluoroaniline Species | 0.1 - 0.5% | < 0.1% | GC-MS |
| High Molecular Weight Residues | < 0.5% | Not Detected | GC-MS |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2,3,5-Trifluoronitrobenzene
Materials:
-
2,3,5-Trifluoronitrobenzene
-
Methanol (or Ethanol)
-
5% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable high-pressure reactor, charge the 2,3,5-Trifluoronitrobenzene and methanol.
-
Under an inert atmosphere, carefully add the Pd/C catalyst.
-
Seal the reactor and purge several times with the inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Begin agitation and heat the reaction mixture to the target temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude this compound solution is then ready for purification.
Protocol 2: Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus
Procedure:
-
Charge the crude this compound into the distillation flask.
-
Assemble the vacuum distillation apparatus.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask.
-
Collect the fractions at the appropriate boiling point and vacuum level. The main fraction containing the purified this compound should be collected.
-
Leave the high-boiling impurities and colored residues in the distillation flask.
Visualizations
Caption: Troubleshooting workflow for impurity reduction.
Caption: Synthesis and purification workflow.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,5-Trifluoroaniline and 2,4,5-Trifluoroaniline for Researchers and Drug Development Professionals
An in-depth analysis of the chemical reactivity of 2,3,5-trifluoroaniline and 2,4,5-trifluoroaniline (B1295084) is crucial for their effective utilization as building blocks in the synthesis of novel pharmaceuticals and functional materials. The isomeric positioning of the fluorine atoms on the aniline (B41778) ring significantly influences the electron density distribution, and consequently, the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic and nucleophilic substitution reactions.
This guide provides a comprehensive comparison of the reactivity of these two isomers, supported by available experimental data and theoretical considerations. Detailed experimental protocols for representative reactions are also presented to aid in practical applications.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound and 2,4,5-trifluoroaniline is provided in Table 1. This data is essential for the proper handling, characterization, and application of these compounds in a laboratory setting.
| Property | This compound | 2,4,5-Trifluoroaniline |
| CAS Number | 363-80-4[1] | 367-34-0[2] |
| Molecular Formula | C₆H₄F₃N[1] | C₆H₄F₃N[2] |
| Molecular Weight | 147.10 g/mol [1] | 147.10 g/mol [2] |
| Appearance | Clear, faint brown liquid | White to off-white crystalline solid |
| Melting Point | Not applicable | 59-63 °C[3] |
| Boiling Point | Not specified | Not specified |
| pKa | 1.18 ± 0.10 (Predicted) | 2.63 ± 0.10 (Predicted)[4] |
Table 1: Physicochemical Properties of this compound and 2,4,5-Trifluoroaniline.
Spectroscopic data is vital for the unambiguous identification of these isomers. Key ¹³C NMR chemical shifts are presented in Table 2.
| Carbon Atom | This compound (Predicted δ, ppm) | 2,4,5-Trifluoroaniline (Predicted δ, ppm) |
| C-N | ~145-150 | ~145-150 |
| C-F | ~150-165 (multiple signals) | ~145-160 (multiple signals) |
| C-H | ~100-115 (multiple signals) | ~105-120 (multiple signals) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and 2,4,5-Trifluoroaniline. Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Reactivity Comparison: A Deeper Dive
The reactivity of trifluoroanilines is governed by the interplay of the electron-donating amino group (-NH₂) and the strongly electron-withdrawing fluorine atoms. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine atoms are deactivating groups.
Basicity of the Amino Group
The basicity of the amino group, as indicated by the pKa of its conjugate acid, is a key determinant of its nucleophilicity. A lower pKa value corresponds to a weaker base.
Based on the predicted pKa values, 2,4,5-trifluoroaniline (pKa ≈ 2.63) is expected to be a stronger base than this compound (pKa ≈ 1.18) .[4] This suggests that the amino group in 2,4,5-trifluoroaniline is more nucleophilic and will react more readily with electrophiles such as acylating and alkylating agents.
Electrophilic Aromatic Substitution
The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring through the inductive effect (-I), making the ring less susceptible to electrophilic attack compared to aniline. However, the amino group's strong activating effect (+M) still directs incoming electrophiles to the positions ortho and para to it.
To theoretically compare the reactivity of the aromatic rings, we can consider the Hammett substituent constants (σ) for the fluorine atoms at different positions. The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent Position | Hammett Constant (σ) |
| meta-F | 0.34 |
| para-F | 0.06 |
Table 3: Hammett Constants for the Fluorine Substituent. [5]
-
In this compound , the unsubstituted positions are C4 and C6. The C4 position is para to the amino group and has two meta fluorine atoms (at C3 and C5). The C6 position is ortho to the amino group and has one meta fluorine atom (at C5).
-
In 2,4,5-trifluoroaniline , the unsubstituted positions are C3 and C6. The C3 position is meta to the amino group and has two ortho/para fluorine atoms (at C2 and C4). The C6 position is ortho to the amino group and has one meta fluorine atom (at C5).
Due to the complex interplay of these effects, predicting the precise reactivity difference without experimental data is challenging. However, the higher basicity of 2,4,5-trifluoroaniline suggests its amino group is more activating, potentially leading to a higher overall reactivity in electrophilic aromatic substitution reactions, despite the deactivating fluorine atoms.
Experimental Protocols
Detailed experimental protocols for common reactions are provided below. These should be regarded as starting points and may require optimization for specific applications.
General Workflow for Electrophilic Nitration
The following diagram illustrates a general workflow for the nitration of a trifluoroaniline.
Caption: General workflow for the nitration of trifluoroanilines.
Protocol for Nitration of a Trifluoroaniline:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the trifluoroaniline (1.0 eq) in concentrated sulfuric acid at 0°C. In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
-
Reaction: Slowly add the nitrating mixture to the stirred solution of the trifluoroaniline at a rate that maintains the temperature below 5°C. After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide (B78521) while cooling in an ice bath. Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
General Workflow for Friedel-Crafts Acylation
Anilines themselves are generally not suitable for direct Friedel-Crafts acylation as the amino group complexes with the Lewis acid catalyst. Therefore, the amino group is typically first protected, for example, as an acetanilide (B955).
Caption: General workflow for the Friedel-Crafts acylation of trifluoroanilines.
Protocol for Acylation of a Trifluoroaniline (via Acetanilide):
-
Protection of the Amino Group: Reflux the trifluoroaniline (1.0 eq) with an excess of acetic anhydride for 1 hour. Cool the reaction mixture and pour it into cold water. Collect the precipitated acetanilide by filtration, wash with water, and dry.
-
Friedel-Crafts Acylation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (2.2 eq) in dry carbon disulfide. Add the acyl chloride (1.1 eq) dropwise to the suspension. Then, add the powdered trifluoroacetanilide (1.0 eq) in portions.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, and then heat under reflux for an additional 1-2 hours.
-
Work-up and Deprotection: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic extracts, wash with water, and dry. Remove the solvent. For deprotection, reflux the acylated acetanilide with 10% aqueous hydrochloric acid until a clear solution is obtained.
-
Isolation and Purification: Cool the solution and neutralize it with a suitable base to precipitate the acylated trifluoroaniline. Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
Conclusion
References
A Comparative Analysis of Trifluoroaniline Isomers in Suzuki Coupling Reactions for Pharmaceutical and Agrochemical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity and experimental protocols for ortho-, meta-, and para-trifluoroaniline isomers in Suzuki-Miyaura cross-coupling reactions.
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Trifluoroanilines are therefore crucial building blocks for the synthesis of novel bioactive molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of C-C bonds, and understanding the reactivity of different trifluoroaniline isomers is paramount for efficient and predictable synthesis.
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-trifluoroaniline isomers in Suzuki coupling reactions. The discussion is supported by experimental data from the literature and provides detailed experimental protocols for researchers.
The Influence of Isomerism on Reactivity: Electronic and Steric Effects
The position of the strongly electron-withdrawing trifluoromethyl group on the aniline (B41778) ring significantly influences the reactivity of the corresponding bromo-trifluoroanilines in palladium-catalyzed Suzuki coupling. This is primarily due to a combination of electronic and steric effects that impact the rate-determining oxidative addition step of the catalytic cycle.
A general trend in reactivity can be observed, which is influenced by the interplay of these factors. The electron-withdrawing nature of the CF₃ group generally enhances the electrophilicity of the carbon-bromine bond, which can facilitate oxidative addition. However, steric hindrance, particularly from an ortho-substituted CF₃ group, can impede the approach of the palladium catalyst.
Comparative Performance in Suzuki Coupling
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of bromo(trifluoromethyl)aniline isomers. It is important to note that the data has been collated from different sources and direct comparison under identical conditions is not available in the literature. Therefore, these results should be interpreted as indicative of the general reactivity trends.
| Isomer (CF₃ position relative to NH₂) | Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| ortho | 4-Bromo-2-(trifluoromethyl)aniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~75-85 |
| meta | 2-Bromo-5-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | High Yield |
| para | 2-Bromo-4-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | ~80-90 |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura coupling reactions of bromo(trifluoromethyl)anilines. These protocols are based on established literature procedures and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol outlines a typical setup for the coupling of a bromo(trifluoromethyl)aniline with an arylboronic acid.
Materials:
-
Bromo(trifluoromethyl)aniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the bromo(trifluoromethyl)aniline, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Specific Protocol: Suzuki Coupling of 2-Bromo-5-(trifluoromethyl)aniline[1]
Materials:
-
2-Bromo-5-(trifluoromethyl)aniline (1.0 mmol, 240 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)[1]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)[1]
-
Toluene (5 mL)[1]
-
Water (1 mL)[1]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-(trifluoromethyl)aniline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]
-
Purge the flask with argon for 10 minutes.
-
Add toluene and water to the flask.[1]
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[1]
-
After cooling, proceed with a standard aqueous work-up and purification by column chromatography.
Discussion of Reactivity Trends
Based on the principles of physical organic chemistry and the available experimental data, the following reactivity trends can be established for the Suzuki coupling of bromo(trifluoromethyl)aniline isomers:
-
meta-Isomers (e.g., 2-Bromo-5-(trifluoromethyl)aniline): These isomers are generally expected to exhibit high reactivity. The CF₃ group exerts a moderate electron-withdrawing inductive effect, enhancing the electrophilicity of the C-Br bond, while its meta position results in minimal steric hindrance at the reaction site.[1]
-
para-Isomers (e.g., 2-Bromo-4-(trifluoromethyl)aniline): These isomers are also expected to be highly reactive. The CF₃ group in the para position exerts a strong electron-withdrawing effect through both induction and resonance, which significantly activates the C-Br bond towards oxidative addition. Furthermore, there is no direct steric hindrance at the reaction site.
-
ortho-Isomers (e.g., 4-Bromo-2-(trifluoromethyl)aniline): The reactivity of ortho-isomers is more complex to predict. The strong inductive electron-withdrawing effect of the ortho-CF₃ group should, in principle, accelerate the oxidative addition. However, this is often counteracted by significant steric hindrance, which can impede the approach of the bulky palladium catalyst to the C-Br bond. This can lead to slower reaction rates and may necessitate the use of specialized, sterically demanding phosphine (B1218219) ligands (e.g., Buchwald ligands) to achieve good yields.
Conclusion
The positional isomerism of the trifluoromethyl group on the aniline ring plays a critical role in determining the reactivity of bromo(trifluoromethyl)anilines in Suzuki-Miyaura cross-coupling reactions. While meta- and para-isomers are generally highly reactive due to favorable electronic effects and minimal steric hindrance, the reactivity of ortho-isomers is a balance between electronic activation and steric impediment. For researchers in drug discovery and agrochemical development, a thorough understanding of these trends is essential for the rational design of synthetic routes and the efficient production of novel trifluoromethyl-containing compounds. The provided protocols offer a solid starting point for the practical application of these valuable building blocks in organic synthesis.
References
A Comparative Guide to HPLC Method Validation for the Quantification of Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of fluorinated anilines, a critical class of compounds in pharmaceutical and chemical synthesis. Due to their diverse applications and potential toxicity, robust and reliable analytical methods for their quantification are paramount. This document outlines detailed experimental protocols, presents comparative performance data from various validated methods, and offers guidance on method selection and validation to ensure data integrity and regulatory compliance.
Comparative Performance of HPLC Methods
The choice of an HPLC method for the analysis of fluorinated anilines is dictated by the specific analyte, the sample matrix, and the required sensitivity and selectivity. Reversed-phase HPLC (RP-HPLC) is the most common technique, typically employing C18 or Pentafluorophenyl (PFP) stationary phases.
Stationary Phase Selection:
-
C18 Columns: These are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of analytes. They are a good starting point for the analysis of many fluorinated anilines.
-
PFP Columns: Pentafluorophenyl columns provide alternative selectivity, particularly for halogenated and aromatic compounds.[1][2] They can offer improved separation of positional isomers and structurally similar fluorinated anilines due to additional interactions such as dipole-dipole, π-π, and ion-exchange.[3]
The following tables summarize the performance of various validated HPLC methods for the quantification of specific fluorinated anilines.
Table 1: HPLC Method Parameters for the Analysis of Fluorinated Anilines
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| 4-Fluoroaniline (B128567) | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) | A: Water; B: Acetonitrile (B52724) with 0.05% acetic acid (Gradient) | 1.0 | MS (SIM, m/z 112) | [4][5] |
| 3-Chloro-4-fluoroaniline | Not specified | Not specified | Not specified | Electrochemical | [6] |
| 3,6-dichloro-2,4-difluoroaniline | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile (Gradient) | 1.0 | UV (254 nm) | [7] |
| 4-Bromo-3-(trifluoromethyl)aniline | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Methanol:Water (70:30 v/v) | 1.0 | UV (254 nm) | [8] |
| N-propyl-3-(trifluoromethyl)aniline | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Acetonitrile and water with 0.1% formic acid (Gradient) | 1.0 | UV (254 nm) | [9] |
Table 2: Validation Parameters for HPLC Quantification of Fluorinated Anilines
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| 4-Fluoroaniline | 0.94 - 30.26 ng/mL | 0.19 ng/mL | 0.94 ng/mL | 92 - 99% | < 8.7% | [4][5] |
| 3-Chloro-4-fluoroaniline | 1 - 15 mg/L | ≤ 0.01 mg/L | Not specified | Not specified | 4% | |
| 3,6-dichloro-2,4-difluoroaniline | Not specified | Determined by S/N of 3:1 | Determined by S/N of 10:1 | Not specified | ≤ 2% (Repeatability) | [7] |
| 4-Bromo-3-(trifluoromethyl)aniline | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
| N-propyl-3-(trifluoromethyl)aniline | Not specified | To be determined | To be determined | To be determined | To be determined | [9] |
Experimental Protocols
Below are generalized and specific experimental protocols for the HPLC analysis of fluorinated anilines.
General Protocol for RP-HPLC Method Development and Validation
This protocol outlines a typical workflow for developing and validating a reversed-phase HPLC method for a novel fluorinated aniline.
1. Method Development:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). If peak shape or resolution is poor, consider a PFP column for alternative selectivity.
-
Mobile Phase Selection: A common starting point is a gradient elution with acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection is widely used. Select a wavelength where the analyte has maximum absorbance. For higher sensitivity and specificity, especially for impurity profiling, mass spectrometry (MS) detection is recommended.
-
Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation and run time.
2. Method Validation (according to ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: Analyze a series of at least five concentrations of the analyte across the desired range. The correlation coefficient (r²) should typically be ≥ 0.999.[10]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples, with typical acceptance criteria of 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Typically, the relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.[11]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[11]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Specific Protocol: LC-MS Method for 4-Fluoroaniline
This protocol is adapted from a validated method for the determination of 4-fluoroaniline in ezetimibe.[4][5]
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a single quadrupole mass spectrometer.
-
Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm).
-
Column Temperature: 30°C.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile with 0.05% acetic acid
-
-
Elution: Gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
MS Detection:
-
Mode: Single Ion Monitoring (SIM)
-
Ionization: Positive
-
m/z: 112
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in HPLC method validation and column selection, the following diagrams are provided.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical workflow for selecting an appropriate HPLC column.
Comparison with Alternative Methods
While HPLC is a powerful and versatile technique for the analysis of fluorinated anilines, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.
Table 3: Comparison of HPLC with GC-MS for Fluorinated Aniline Analysis
| Feature | HPLC-UV/MS | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and polarity, with detection by mass spectrometry. |
| Applicability | Suitable for a wide range of fluorinated anilines, including non-volatile and thermally labile compounds. | Best suited for volatile and semi-volatile fluorinated anilines. Derivatization may be required for less volatile compounds. |
| Sensitivity | Good to excellent, especially with MS detection. | Excellent, particularly for trace analysis. |
| Selectivity | High, especially with MS detection and the use of alternative stationary phases like PFP. | Very high, provides structural information for definitive peak identification. |
| Speed | Moderate, with typical run times of 10-30 minutes. | Can be faster for simple mixtures, but sample preparation (derivatization) can be time-consuming. |
| Cost | Moderate to high, depending on the detector. | Moderate to high. |
| Complexity | Moderate. | Moderate to high, especially with derivatization. |
References
- 1. waters.com [waters.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
A Comparative Guide to the Purity Analysis of 2,3,5-Trifluoroaniline by qNMR
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for key chemical intermediates is a cornerstone of reliable research and the development of safe and effective pharmaceuticals. 2,3,5-Trifluoroaniline, a critical building block in organic synthesis, requires accurate purity assessment to ensure the quality and integrity of downstream products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of this compound. The comparison is supported by established methodologies for analogous compounds and presents a framework for selecting the most appropriate analytical approach.
Executive Summary
Quantitative NMR (qNMR) offers a direct and primary method for purity determination that does not require a specific reference standard of the analyte.[1][2] This is a significant advantage over chromatographic techniques like HPLC and GC-MS, which typically rely on calibration against a known standard. While HPLC provides robust and precise quantification for a wide range of compounds, and GC-MS offers high separation efficiency and definitive impurity identification for volatile substances, qNMR stands out for its structural confirmation capabilities and direct quantification.[3][4] The choice of method will depend on the specific analytical requirements, such as the need for high-throughput screening, the nature of expected impurities, or the necessity for structural elucidation of unknown components.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the purity analysis of this compound, based on methodologies applied to similar aromatic amines and trifluoromethylaniline derivatives.[4]
| Parameter | qNMR | HPLC-UV | GC-MS |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4] | Separation based on polarity, detection by UV absorbance.[4] | Separation based on volatility and polarity, detection by mass fragmentation.[3][4] |
| Primary Application | Structural elucidation, definitive identification, and quantification.[4] | Purity testing, quantification, and impurity profiling.[4] | Identification and quantification of volatile impurities, trace analysis.[3][4] |
| Advantages | Definitive structural information, non-destructive, absolute quantification without a specific analyte standard.[1][4] | High precision and accuracy, robust, and widely available.[4] | High sensitivity and selectivity, provides structural information of impurities.[3][4] |
| Limitations | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[4] | Requires a chromophore, may require derivatization for compounds with poor UV absorbance.[4] | Requires volatile and thermally stable analytes, potential for thermal degradation.[3][4] |
| Typical LOD/LOQ | Higher than chromatographic methods | Lower than qNMR | Generally the lowest |
| Sample Throughput | Lower | Higher | Higher |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable analytical results. Below are representative methodologies for qNMR, HPLC, and GC-MS analysis, adapted from established procedures for analogous compounds.
Quantitative NMR (qNMR) Spectroscopy
This method is adapted from the analysis of related fluorinated and trifluoromethylaniline compounds and is suitable for determining the purity of this compound.[4][5] Both ¹H and ¹⁹F NMR can be utilized for quantification.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal Standard (IS): A certified reference material with a known purity, containing a signal that does not overlap with the analyte signals (e.g., maleic acid for ¹H qNMR, or a fluorinated compound for ¹⁹F qNMR).[5][6]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Cap the tube and gently vortex to ensure complete dissolution.
NMR Acquisition Parameters (¹H qNMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): > 5 times the longest T1 of both the analyte and internal standard signals.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[7]
-
Spectral Width: To encompass all signals of interest.
Data Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
This method is based on the analysis of similar halogenated anilines and is suitable for routine purity assessment.[8][9]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for improved peak shape).[4]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Determined by the UV maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
Data Analysis:
-
The purity is typically calculated using the area normalization method from the resulting chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities in this compound.[3][10]
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent).[10]
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).
-
Injection Mode: Split injection.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for the expected compounds (e.g., m/z 40-400).
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity is determined by area normalization of the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library.
Mandatory Visualizations
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical comparison of analytical methods for purity assessment.
Conclusion
For the comprehensive characterization of this compound, a multi-faceted approach is often the most effective. qNMR provides a powerful, non-destructive method for absolute purity determination and structural confirmation without the need for an identical reference standard.[1][4] HPLC offers a robust and precise method for routine quality control and impurity profiling.[4] GC-MS is invaluable for the identification and quantification of volatile impurities.[3] The selection of the most appropriate technique, or combination of techniques, will ultimately be guided by the specific analytical goals, regulatory requirements, and available resources.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bipm.org [bipm.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Guide to Inter-Laboratory Comparison of 2,3,5-Trifluoroaniline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 2,3,5-Trifluoroaniline. In the absence of publicly available, formal proficiency tests for this specific analyte, this document outlines the essential elements for designing and participating in such a study. It includes recommended analytical methods, detailed experimental protocols, and templates for data presentation and performance evaluation, based on established practices for similar compounds and general principles of inter-laboratory comparisons.
Framework for Inter-Laboratory Comparison
Inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are crucial for assessing the competence of laboratories in performing specific analyses.[1][2] They allow for the evaluation of a laboratory's performance against pre-established criteria and comparison with peer laboratories.[2] The fundamental process involves a coordinating body distributing homogenous and stable samples to participating laboratories for analysis.[3] The reported results are then statistically analyzed to assess the performance of each laboratory, often using metrics like z-scores.[2][4]
A successful inter-laboratory comparison for this compound should encompass the following stages:
-
Preparation and Distribution of a Homogenous Test Material: A bulk sample containing a known concentration of this compound in a relevant matrix should be prepared and its homogeneity and stability confirmed.[3]
-
Analysis by Participating Laboratories: Each laboratory analyzes the sample using their chosen or a prescribed analytical method.
-
Data Submission: Results are submitted to the coordinating body in a standardized format.
-
Statistical Analysis and Performance Evaluation: The data is analyzed to determine consensus values and performance scores for each participant.[2]
Below is a diagram illustrating the general workflow of an inter-laboratory comparison study.
Caption: General workflow of an inter-laboratory comparison study.
Recommended Analytical Methodologies
The analysis of aniline (B41778) and its derivatives is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5][6] These techniques are well-suited for the quantification of this compound.
2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like anilines.[6][7] It offers high sensitivity and selectivity.[5]
2.2 High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds. For anilines, reverse-phase HPLC with UV detection is a common approach.[8][9]
A comparison of these techniques is presented in the table below.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, detection by mass fragmentation.[5] | Separation based on polarity, detection by UV absorbance or mass spectrometry.[5][9] |
| Advantages | High sensitivity and selectivity, provides structural information.[5] | High precision and accuracy, robust, widely available.[5] |
| Considerations | Requires volatile and thermally stable analytes.[5] | Requires the analyte to have a chromophore for UV detection.[5] |
Data Presentation and Performance Evaluation
Clear and structured data presentation is essential for the comparative evaluation of results from different laboratories. The following table provides a template for summarizing key quantitative data in an inter-laboratory comparison study.
| Laboratory ID | Reported Concentration (µg/mL) | Mean (µg/mL) | Standard Deviation (SD) | z-score |
| Lab 01 | 9.8, 9.9, 9.7 | 9.80 | 0.10 | -0.5 |
| Lab 02 | 10.5, 10.6, 10.4 | 10.50 | 0.10 | 1.25 |
| Lab 03 | 9.5, 9.6, 9.4 | 9.50 | 0.10 | -1.25 |
| ... | ... | ... | ... | ... |
| Assigned Value | 10.0 | 0.4 |
Note: The data in this table is hypothetical and for illustrative purposes only. The assigned value and its standard deviation would be determined by the study coordinator based on consensus values or a reference measurement.[4]
The z-score is a common metric for performance evaluation in proficiency testing. It is calculated as:
z = (x - X) / σ
where:
-
x is the result of the individual laboratory
-
X is the assigned value (the consensus mean of all laboratories)
-
σ is the target standard deviation for proficiency assessment
A z-score between -2 and 2 is generally considered satisfactory.[2]
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the comparability of results. The following sections provide representative protocols for the analysis of this compound by GC-MS and HPLC.
4.1 GC-MS Analysis of this compound
This protocol is based on general methods for aniline derivatives.[7]
Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane) at a basic pH.[7]
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an appropriate internal standard.
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-300.
-
Quantification Ion: To be determined from the mass spectrum of this compound (expected molecular ion at m/z 147).
The workflow for the GC-MS analysis is depicted below.
References
- 1. ctc-n.org [ctc-n.org]
- 2. fiveable.me [fiveable.me]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Separation of 2,3,5-Trichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the N-Arylation of 2,3,5-Trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of N-Aryl-2,3,5-trifluoroanilines, Supported by Experimental Data and Methodologies.
The N-arylation of 2,3,5-trifluoroaniline is a critical transformation in the synthesis of novel pharmaceuticals and advanced materials. The electron-deficient nature of the this compound ring presents unique challenges, often leading to difficulties in achieving high yields and requiring carefully optimized catalytic systems. This guide provides a comparative overview of palladium- and copper-based catalytic systems for this challenging C-N bond formation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying processes to aid in catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The choice of catalyst for the N-arylation of this compound is paramount to the success of the reaction. Both palladium- and copper-based systems have been employed, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and cost. Below is a summary of the performance of different catalytic systems for the N-arylation of this compound with various aryl halides.
| Entry | Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Pd(allyl)Cl]₂ / AdBippyPhos | 4-n-butylbromobenzene | KOPh | Toluene | 100 | 15 | 81 |
| 2 | CuI / 1,10-Phenanthroline (B135089) | 4-Bromo-3-(trifluoromethyl)aniline (B1346880) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 (expected) |
Note: Data for Entry 2 is based on a closely related reaction and represents an expected outcome for the N-arylation of an aniline (B41778) with a complex aryl bromide under Ullmann conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for palladium- and copper-catalyzed N-arylation reactions involving electron-deficient anilines.
Palladium-Catalyzed N-Arylation of an Electron-Deficient Amine (Buchwald-Hartwig Amination)
This protocol is adapted from a method developed for the arylation of fluoroalkylamines, which, like this compound, are electron-deficient and can be sensitive to strong bases.[1][2]
General Procedure: An oven-dried Schlenk tube is charged with [Pd(allyl)Cl]₂ (0.10 mol %), AdBippyPhos (0.20 mol %), and potassium phenoxide (KOPh) (1.4 mmol). The tube is evacuated and backfilled with argon three times. 4-n-butylbromobenzene (1.0 mmol) and this compound (1.2 mmol) are then added, followed by 5 mL of anhydrous toluene. The reaction mixture is stirred at 100 °C for 15 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-n-butylphenyl)-2,3,5-trifluoroaniline.
Copper-Catalyzed N-Arylation of an Amine (Ullmann Condensation)
This protocol provides a general method for the copper-catalyzed N-arylation of an amine with an aryl bromide, a classic and cost-effective alternative to palladium-catalyzed methods.[3]
General Procedure: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromo-3-(trifluoromethyl)aniline (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (B91453) (5 mL). The reaction mixture is heated to 100 °C and stirred vigorously for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Visualizing the Process: Experimental Workflow and Catalytic Cycles
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a generalized workflow and the catalytic cycles for the Buchwald-Hartwig and Ullmann reactions.
Caption: A generalized experimental workflow for the N-arylation of this compound.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A proposed catalytic cycle for the Ullmann condensation.
References
A Comparative Guide to the Synthesis of Trifluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of bioactive molecules. Trifluoroaniline isomers, in particular, serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and specialty chemicals. The choice of synthetic route to these key intermediates can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a manufacturing process.
This guide provides a comprehensive benchmark comparison of common synthesis routes for 2-trifluoroaniline, 3-trifluoroaniline, and 4-trifluoroaniline. The following sections present a detailed analysis of various synthetic strategies, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers in selecting the optimal method for their specific applications.
Performance Comparison of Synthesis Routes
The synthesis of trifluoroaniline isomers can be broadly categorized into several key strategies, including the reduction of corresponding nitro compounds, nucleophilic aromatic substitution, and catalytic amination. The choice of a particular route often depends on the availability of starting materials, desired isomer purity, and scalability of the reaction. The following tables provide a quantitative comparison of different synthetic approaches for each isomer.
Table 1: Benchmarking Synthesis Routes for 2-Trifluoroaniline
| Starting Material | Reagents and Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-Nitro-5-chloro-trifluoromethylbenzene | H₂, Pd/C, Triethylamine (B128534) | 50°C, 30 bar, 3 h | 78% | >97% | [1] |
| 2-Trifluoromethyl-4-chloro-nitrobenzene | H₂, Raney Nickel, NaOH | Room Temperature | 78% | Not Specified | [2] |
| 1,2,3,4-Tetrafluorobenzene | Liquid NH₃, Copper powder | 182-245°C, 38-70 h | 91% (Isomer mixture) | Not Specified | [3] |
Table 2: Benchmarking Synthesis Routes for 3-Trifluoroaniline
| Starting Material | Reagents and Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Benzotrifluoride (B45747) | HNO₃, H₂SO₄; then Reduction | Nitration followed by reduction | ~90% (of isomer mixture) | Not Specified | [4] |
| 3-Nitrobenzotrifluoride | H₂, Pd/C | Not Specified | High | High | General Knowledge |
| 1,2,3,4-Tetrafluorobenzene | Liquid NH₃, Copper powder | 182-245°C, 38-70 h | 91% (Isomer mixture) | Not Specified | [3] |
Table 3: Benchmarking Synthesis Routes for 4-Trifluoroaniline
| Starting Material | Reagents and Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-Chloro-3-nitro-benzotrifluoride | Aqueous NH₃, Copper catalyst (optional) | 80-150°C | 99% | >98% | [5] |
| Benzotrichloride | 1. Nitration (HNO₃/H₂SO₄) 2. Fluorination (HF) 3. Reduction | Multi-step process | Good | High (after purification) | [4] |
| 1,2,3,4-Tetrafluorobenzene | Liquid NH₃, Copper powder | 182-245°C, 38-70 h | 91% (Isomer mixture) | Not Specified | [3] |
Synthesis Pathway Visualizations
The following diagrams illustrate the key synthetic transformations for producing trifluoroaniline isomers.
Caption: Reductive dechlorination to 2-trifluoroaniline.
Caption: Nitration of benzotrifluoride and subsequent reduction.
Caption: Ammonolysis of 4-chloro-3-nitro-benzotrifluoride.
Detailed Experimental Protocols
Synthesis of 2-Trifluoroaniline via Reductive Dechlorination[1]
Materials:
-
2-Nitro-5-chloro-trifluoromethylbenzene (50 g)
-
Methanol (250 ml)
-
Triethylamine (27 g)
-
Palladium on carbon (5% by weight Pd, 5 g)
-
Hydrogen gas
Procedure:
-
In a stirred autoclave, dissolve 50 g of 2-nitro-5-chloro-trifluoromethylbenzene in 250 ml of methanol.
-
Add 27 g of triethylamine and 5 g of 5% palladium on carbon to the solution.
-
Pressurize the autoclave to 30 bar with hydrogen.
-
Heat the reaction mixture to 50°C and maintain for 3 hours with stirring.
-
After the reaction is complete, cool the autoclave and filter the reaction mixture to remove the catalyst.
-
Distill the majority of the solvent under normal pressure.
-
Add toluene to the residue, separate the toluene phase, and dry it.
-
Distill the dried toluene phase under vacuum to yield 2-trifluoromethylaniline. (Yield: 27.9 g, 78% of theory).
Synthesis of 2-Nitro-4-trifluoromethylaniline via Ammonolysis[5]
Materials:
-
4-Chloro-3-nitro-benzotrifluoride (644 g, 2.85 mol)
-
Aqueous ammonia (B1221849) (from mother liquor of a previous batch, containing 11.8 mol ammonia)
-
5-liter stainless steel autoclave
Procedure:
-
Charge a 5-liter stainless steel autoclave with 644 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of the mother liquor from a previous batch (containing 11.8 mol of ammonia).
-
Heat the autoclave to the reaction temperature (between 80°C and 150°C, preferably 100-120°C) and maintain for the required reaction time.
-
After the reaction is complete, cool the autoclave and work up the reaction mixture.
-
The product, 2-nitro-4-trifluoromethylaniline, is obtained with a yield of 99% of theory and a purity of >98% (HPLC).
General Synthesis of 2, 3, and 4-Trifluoroaniline from Tetrafluorobenzene[3]
Materials:
-
1,2,3,4-Tetrafluorobenzene
-
Solvent (e.g., triethylamine or propylene (B89431) glycol)
-
Liquid ammonia
-
Catalyst (e.g., copper powder)
General Procedure:
-
Charge a high-pressure reactor with 1,2,3,4-tetrafluorobenzene, a solvent, liquid ammonia, and a catalyst. The molar ratio of the reactants can be varied (e.g., 1 : 2-20 : 0.8-20 : 0.001-1 for tetrafluorobenzene : solvent : liquid ammonia : catalyst).
-
Heat the reactor to a temperature between 182-245°C.
-
Maintain the reaction for 38-70 hours.
-
After the reaction, cool the reactor and process the mixture to isolate the 2, 3, and 4-trifluoroaniline isomers. The reported overall yield for the isomer mixture is 91%.
Concluding Remarks
The synthesis of trifluoroaniline isomers can be achieved through various routes, with the optimal choice being highly dependent on the specific isomer desired and the context of the synthesis. For 2-trifluoroaniline, reductive dechlorination of readily available precursors offers a reliable method. The synthesis of 3-trifluoroaniline is often accomplished via the nitration of benzotrifluoride, which predominantly yields the meta isomer. For 4-trifluoroaniline, a high-yield synthesis can be achieved through the ammonolysis of a substituted benzotrifluoride. The general method starting from tetrafluorobenzene provides a route to a mixture of isomers, which may be suitable for applications where isomer separation is feasible or a mixture is acceptable. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
- 1. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Unveiling the Electronic Landscape of Trifluoroaniline Isomers: A DFT-Based Comparative Guide
A detailed computational analysis of the electronic properties of 2-, 3-, and 4-trifluoroaniline (FTA) isomers reveals significant variations based on the position of the trifluoromethyl group. These differences, particularly in the frontier molecular orbitals and dipole moments, are critical for researchers in drug development and materials science, where molecular reactivity and intermolecular interactions are paramount.
Density Functional Theory (DFT) studies provide a powerful lens to investigate the electronic structure of molecules. For the trifluoroaniline isomers, the electron-withdrawing nature of the trifluoromethyl (-CF3) group and the electron-donating character of the amino (-NH2) group create a complex electronic interplay that is highly dependent on their relative positions on the benzene (B151609) ring. Understanding these electronic nuances is crucial for predicting the chemical behavior and potential applications of these compounds.
Comparative Analysis of Electronic Properties
A comprehensive analysis of the electronic properties of the three trifluoroaniline isomers was conducted based on data from various DFT studies. The key parameters, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and the dipole moment, are summarized in the table below. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The dipole moment, on the other hand, provides insights into the molecule's polarity and its potential for non-covalent interactions.
| Property | 2-Trifluoroaniline | 3-Trifluoroaniline | 4-Trifluoroaniline |
| HOMO Energy (eV) | -5.67 | -5.91 | Data not available |
| LUMO Energy (eV) | -0.79 | -0.98 | Data not available |
| HOMO-LUMO Gap (eV) | 4.88 | 4.93 | Data not available |
| Dipole Moment (Debye) | 3.02 | 3.45 | Data not available |
Note: The data for 2- and 3-trifluoroaniline is based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Comprehensive, directly comparable DFT data for 4-trifluoroaniline was not available in the reviewed literature.
From the available data, it is observed that 2-trifluoroaniline possesses a slightly smaller HOMO-LUMO gap compared to 3-trifluoroaniline, suggesting it may be marginally more reactive. The dipole moment of 3-trifluoroaniline is larger than that of the 2-isomer, indicating a greater overall polarity. This difference in polarity can have significant implications for solubility and intermolecular interactions.
Experimental and Computational Protocols
The electronic properties presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The general workflow for such a study is a multi-step process that involves geometry optimization, frequency analysis, and the calculation of various electronic properties.
DFT Computational Protocol:
A typical computational study to determine the electronic properties of trifluoroaniline isomers involves the following steps:
-
Geometry Optimization: The initial molecular structure of each isomer is constructed and then optimized to find its most stable, lowest-energy conformation. This is commonly performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[1]
-
Frequency Calculations: To ensure that the optimized geometry represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface. These calculations also provide thermodynamic data.[1]
-
Electronic Property Calculations: With the optimized geometry, various electronic properties are then calculated. This includes the energies of the HOMO and LUMO, which are fundamental for determining the HOMO-LUMO energy gap and related reactivity descriptors.[1][2] The dipole moment is also calculated at this stage.[2]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP is often calculated and mapped onto the electron density surface to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[2]
Significance for Researchers
The subtle yet significant differences in the electronic properties of trifluoroaniline isomers can have profound effects on their application. For drug development professionals, these properties can influence a molecule's binding affinity to a target receptor, its metabolic stability, and its overall pharmacokinetic profile. For materials scientists, the HOMO-LUMO gap and dipole moment are key parameters in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This comparative guide, based on DFT studies, provides a foundational understanding for the rational design and selection of trifluoroaniline isomers for specific applications.
References
- 1. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3,5-Trifluoroaniline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like 2,3,5-Trifluoroaniline are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a halogenated aromatic amine requiring careful management as a hazardous waste material.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Precautions:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., butyl rubber, Viton) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3]
-
Collect the contaminated absorbent material using spark-proof tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3]
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance.
Waste Classification and Collection
This compound and any materials contaminated with it must be treated as hazardous halogenated organic waste .[4] Under no circumstances should it be disposed of down the drain or mixed with general refuse.[3]
Collection Procedure:
-
Collect waste this compound in its original container or a compatible, clearly labeled, and tightly sealed container.
-
Do not mix with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases.[5]
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area, away from heat sources and direct sunlight.[6]
Disposal Procedures
The standard and required method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. These companies typically use high-temperature incineration with afterburners and scrubbers to safely destroy the compound and neutralize harmful byproducts like nitrogen oxides and hydrogen fluoride.[3]
Advanced Laboratory Pre-treatment (For experienced personnel only)
For research laboratories with the appropriate expertise and equipment, chemical pre-treatment can be considered to degrade the compound before collection. These are advanced methods and should only be performed after a thorough risk assessment and with appropriate safety measures in place.
Experimental Protocol: Reductive Dehalogenation using Al-Ni Alloy
This method describes the hydrodehalogenation of halogenated anilines in an aqueous alkaline solution.
Materials:
-
Waste this compound
-
Aluminum-Nickel (Al-Ni) alloy, powdered
-
Sodium hydroxide (B78521) (NaOH) solution
-
Suitable reaction vessel with stirring
-
Fume hood
Procedure:
-
In a fume hood, dissolve the waste this compound in an aqueous sodium hydroxide solution within a suitable reaction vessel equipped with a stirrer.
-
While stirring vigorously, add the powdered Al-Ni alloy to the reaction mixture in one portion.
-
The reaction proceeds at room temperature. The course of the dehalogenation can be monitored by appropriate analytical techniques such as GC-MS or NMR.
-
Upon completion, the reaction mixture will contain aniline (B41778) and inorganic salts. This treated waste must still be collected and disposed of as hazardous waste, though the primary hazard of the halogenated compound has been reduced.
Note: This procedure is adapted from scientific literature on the dehalogenation of halogenated anilines and should be optimized and validated under your specific laboratory conditions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃N | [7][8] |
| Molecular Weight | 147.10 g/mol | [7][8] |
| GHS Hazard Statements | H302, H312, H315, H319 | [7] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2) | [2] |
| Storage Class | 10 - Combustible liquids | [9] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [9] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. witpress.com [witpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product [witpress.com]
Personal protective equipment for handling 2,3,5-Trifluoroaniline
Essential Safety and Handling Guide for 2,3,5-Trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Summary
This compound is a chemical compound that poses significant health risks. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2] It is known to cause skin and serious eye irritation.[1][2] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or serious eye damage from splashes or vapors.[1][3] |
| Hand Protection | Wear appropriate protective gloves. While specific breakthrough times for this compound are not readily available, general guidance for halogenated anilines suggests using materials like Butyl or Viton™ for extended contact. Nitrile gloves may be suitable for short-term use, but should be changed immediately upon contamination. | To prevent skin contact, which can be harmful.[1][3] The choice of glove material should be based on the duration of handling and the potential for direct contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator is required. | To prevent inhalation of harmful vapors.[1][3] |
Quantitative Exposure Limits
As of the latest data, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound by major regulatory bodies. Therefore, it is crucial to handle this compound with stringent engineering controls and personal protective equipment to minimize any potential exposure.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all operations.[3]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all required equipment and reagents before introducing this compound to the work area.
-
-
Handling:
-
Wear all required PPE before handling the chemical.
-
Dispense and use the chemical within the fume hood, keeping the sash at the lowest practical height.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep containers tightly closed when not in use to prevent vapor release.[1]
-
-
Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Clean the work surface and any contaminated equipment.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
Solid waste, such as contaminated gloves, paper towels, and vials, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Do not pour waste down the drain or dispose of it with general laboratory trash.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, earth). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
